RG13022
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZNJVTHYFQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RG13022: A Technical Guide to its Mechanism of Action as an EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG13022, also known as Tyrphostin this compound, is a small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site within the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and subsequently abrogates downstream signaling cascades crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways. This targeted inhibition of EGFR signaling underlies the anti-proliferative and anti-tumor effects of this compound observed in preclinical models. This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the pertinent signaling pathways.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the EGFR tyrosine kinase.[1] The primary mechanism involves the compound binding to the ATP-binding pocket of the EGFR's intracellular kinase domain.[1] This occupation of the ATP-binding site prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor, a critical process known as autophosphorylation. The inhibition of this autophosphorylation event is the initial and pivotal step in the action of this compound.
By preventing EGFR autophosphorylation, this compound effectively halts the downstream signaling cascades that are normally initiated upon ligand binding to EGFR. Key pathways affected include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are central to regulating cell proliferation, survival, differentiation, and migration.[1]
Quantitative Efficacy Data
The inhibitory activity of this compound has been quantified across various in vitro assays, demonstrating its potency against EGFR and its cellular consequences.
| Assay Type | Cell Line / System | Parameter | IC50 Value | Reference |
| EGFR Autophosphorylation | Immunoprecipitates (Cell-free) | Inhibition of autophosphorylation | 4 µM | [2][3][4] |
| EGFR Autophosphorylation | HER 14 cells | Inhibition of autophosphorylation | 5 µM | [2] |
| Colony Formation | HER 14 cells (EGF-stimulated) | Inhibition of colony growth | 1 µM | [2][3] |
| DNA Synthesis | HER 14 cells (EGF-stimulated) | Inhibition of DNA synthesis | 3 µM | [2][3] |
| Colony Formation | MH-85 cells (EGF-stimulated) | Inhibition of colony growth | 7 µM | [2] |
| DNA Synthesis | MH-85 cells (EGF-stimulated) | Inhibition of DNA synthesis | 1.5 µM | [2] |
| EGFR Kinase Inhibition | HT-22 neuronal cells | Inhibition of EGFR kinase | 1 µM | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell-Free EGFR Autophosphorylation Assay
This assay measures the direct inhibitory effect of this compound on EGFR autophosphorylation in an immunoprecipitated, cell-free system.
Caption: Workflow for the cell-free EGFR autophosphorylation assay.
Methodology:
-
Cell Lysis: HER 14 cells, which overexpress EGFR, are lysed to release cellular proteins.
-
Immunoprecipitation: The cell lysate is incubated with an anti-EGFR antibody to specifically capture the EGFR protein. Protein A/G-agarose beads are then used to pull down the antibody-EGFR complex.
-
Washing: The immunoprecipitates are washed multiple times to remove non-specifically bound proteins.
-
Kinase Reaction: The washed immunoprecipitates are incubated in a kinase buffer containing various concentrations of this compound and [γ-32P]ATP.
-
SDS-PAGE and Autoradiography: The reaction is stopped, and the proteins are separated by size using SDS-polyacrylamide gel electrophoresis. The gel is then dried and exposed to X-ray film to visualize the radiolabeled (phosphorylated) EGFR.
-
Quantification: The intensity of the bands corresponding to phosphorylated EGFR is quantified to determine the extent of inhibition by this compound at different concentrations, from which the IC50 value is calculated.
Cellular Proliferation and DNA Synthesis Assays
These assays assess the impact of this compound on cell growth and replication in EGF-stimulated cancer cell lines.
Caption: Workflow for colony formation and DNA synthesis assays.
Methodology for Colony Formation:
-
Cell Seeding: HER 14 or MH-85 cells are seeded at a low density in culture plates.[2]
-
Serum Starvation: After overnight incubation, the cells are cultured in a low-serum medium to synchronize their growth state.[2]
-
Treatment: The cells are then treated with a stimulating concentration of EGF (e.g., 50 ng/mL) in the presence of varying concentrations of this compound.[2]
-
Incubation: The cells are incubated for an extended period (e.g., 10 days) to allow for colony formation.[2]
-
Staining and Counting: The colonies are fixed and stained with a dye such as crystal violet. The number of colonies in each treatment group is then counted to determine the inhibitory effect of this compound on cell proliferation.[2]
Methodology for DNA Synthesis:
-
Cell Seeding and Treatment: Similar to the colony formation assay, cells are seeded, serum-starved, and then treated with EGF and this compound.
-
Radiolabeling: Towards the end of the treatment period, the cells are pulsed with a radiolabeled DNA precursor, typically [3H]thymidine, for a few hours.
-
Harvesting and Measurement: The cells are then harvested, and the amount of incorporated [3H]thymidine into the DNA is measured using a scintillation counter. This provides a quantitative measure of DNA synthesis and, by extension, cell proliferation.
In Vivo Antitumor Activity
In preclinical studies, this compound has demonstrated the ability to suppress tumor growth in vivo. Administration of this compound to nude mice bearing MH-85 tumors resulted in a significant inhibition of tumor growth and an extension of the animals' lifespan.[2] These findings suggest that the in vitro inhibitory effects of this compound on EGFR signaling and cell proliferation translate to antitumor efficacy in a living organism.
Conclusion
This compound is a potent and specific inhibitor of the EGFR tyrosine kinase. Its mechanism of action is well-defined, involving the competitive inhibition of ATP binding, which leads to the suppression of receptor autophosphorylation and the blockade of downstream MAPK and PI3K/AKT signaling pathways. This targeted inhibition results in a significant reduction in cancer cell proliferation and tumor growth, as demonstrated by the comprehensive in vitro and in vivo data presented. These characteristics position this compound as a valuable tool for research into EGFR-driven malignancies and as a potential scaffold for the development of novel anti-cancer therapeutics.
References
RG13022: A Technical Guide to a First-Generation EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RG13022, a tyrphostin-class inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document consolidates available data on its mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays.
Core Concepts: Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site within the kinase domain of the EGFR.[1] This inhibition prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling cascades.[1] By blocking this initial event, this compound effectively abrogates EGFR-mediated signaling pathways, including the RAS-RAF-MEK-ERK MAPK and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.[1][2]
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various in vitro assays. The following tables summarize the key IC50 values.
| Assay Type | Target | Cell Line/System | IC50 (µM) | Reference |
| EGFR Autophosphorylation | EGFR | Cell-free (immunoprecipitates) | 4 | [3][4][5] |
| EGFR Autophosphorylation | EGFR | HER 14 cells | 5 | [5] |
| EGFR Kinase Activity | EGFR | HT-22 neuronal cells | 1 | [1][6] |
| Colony Formation | Cell Proliferation | HER 14 cells | 1 | [3][4][5] |
| DNA Synthesis | Cell Proliferation | HER 14 cells | 3 | [3][4][5] |
| Colony Formation | Cell Proliferation | MH-85 cells | 7 | [5] |
| DNA Synthesis | Cell Proliferation | MH-85 cells | 1.5 | [5] |
| DNA Synthesis | Cell Proliferation | HN5 cells | 11 | [2] |
In Vivo Efficacy
In vivo studies using nude mice bearing human cancer xenografts have demonstrated the anti-tumor activity of this compound.
| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |
| Nude mice | MH-85 | 400 µ g/mouse/day | Significantly inhibited tumor growth; prolonged lifespan. | [5] |
| MF1 nu/nu mice | HN5 | 20 mg/kg (single i.p. injection) | Rapid biexponential elimination from plasma; plasma concentrations fell below 1 µM by 20 min post-injection. No influence on tumor growth with chronic administration. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
EGFR Autophosphorylation Assay (Cell-Free)
This protocol is based on the inhibition of EGFR autophosphorylation in immunoprecipitates.
Materials:
-
A431 human epidermoid carcinoma cells (or other high EGFR-expressing cell line)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-EGFR antibody
-
Protein A/G-agarose beads
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MnCl2, 5 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
This compound stock solution (in DMSO)
-
SDS-PAGE gels and buffers
-
Autoradiography film or digital imager
Procedure:
-
Cell Lysis: Culture A431 cells to 80-90% confluency. Lyse the cells on ice with lysis buffer.
-
Immunoprecipitation:
-
Clarify the cell lysate by centrifugation.
-
Incubate the supernatant with anti-EGFR antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G-agarose beads and incubate for another 1-2 hours.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate at 30°C for 10-20 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film.
-
Quantify the band intensity corresponding to phosphorylated EGFR.
-
Calculate the IC50 value for this compound.
-
Cell Proliferation (Colony Formation) Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
HER 14 or MH-85 cells
-
Complete culture medium (e.g., DMEM or α-MEM with 10% FCS)
-
Low-serum medium (e.g., DMEM with 0.5% PCS or α-MEM with 0.2% PCS)
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EGF
-
This compound
-
Formaldehyde solution (4% in PBS)
-
Hematoxylin stain
Procedure:
-
Cell Plating: Plate HER 14 cells (200 cells/10-cm dish) or MH-85 cells (100 cells/well in a 24-well plate) in complete medium.[5]
-
Treatment: After overnight culture, switch to low-serum medium containing 50 ng/mL EGF and varying concentrations of this compound.[5]
-
Incubation: Culture the cells for 10 days, replacing the medium with fresh treatment medium every 3-4 days.[5]
-
Staining and Counting:
DNA Synthesis Assay ([³H]-Thymidine Incorporation)
This method measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
HER 14 or MH-85 cells
-
96-well plates
-
Serum-free medium
-
Low-serum medium with EGF
-
This compound
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Synchronization: Serum-starve the cells for 24 hours to synchronize them in the G0/G1 phase.
-
Treatment: Replace the medium with low-serum medium containing 50 ng/mL EGF and various concentrations of this compound.
-
Radiolabeling: After a predetermined incubation period (e.g., 18-24 hours), add [³H]-thymidine to each well and incubate for an additional 4-6 hours.
-
Harvesting:
-
Wash the cells with cold PBS.
-
Precipitate the DNA by adding cold 10% TCA and incubating on ice.
-
Wash the precipitate with ethanol.
-
Solubilize the DNA in a lysis buffer (e.g., 0.1 N NaOH).
-
-
Quantification:
-
Add the lysate to scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value for DNA synthesis.
-
In Vivo Xenograft Model
This protocol outlines the general steps for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MH-85 human cancer cells
-
Matrigel (optional)
-
This compound formulation (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest MH-85 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., 400 µ g/mouse/day ) or the vehicle control via intraperitoneal injection.
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint:
-
Continue the treatment for a specified period (e.g., 14 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth between the treated and control groups to assess efficacy.
-
Pharmacokinetics and Metabolism
Pharmacokinetic studies in MF1 nu/nu mice have shown that this compound undergoes rapid biexponential elimination from plasma with a terminal half-life of approximately 50.4 minutes.[2] Plasma concentrations of the compound dropped below 1 µM within 20 minutes following a single intraperitoneal injection of 20 mg/kg.[2] A primary metabolite was identified as the geometrical isomer (E)-RG13022, which also exhibited inhibitory activity against DNA synthesis in HN5 cells, albeit with a higher IC50 of 38 µM compared to the parent compound's 11 µM.[2] The rapid in vivo clearance of this compound suggests that more frequent dosing or a continuous administration schedule may be necessary to maintain therapeutic concentrations.[2]
Conclusion
This compound is a first-generation, tyrphostin-based EGFR tyrosine kinase inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action through competitive ATP inhibition at the EGFR kinase domain is well-established. While it shows efficacy in preclinical models, its rapid in vivo elimination presents a significant challenge for clinical development. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development. Further research into formulation and delivery strategies could potentially overcome its pharmacokinetic limitations.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
understanding the discovery and history of RG13022
An In-depth Technical Guide to RG13022: Discovery, Mechanism, and Preclinical Evaluation
Introduction
This compound, also known as Tyrphostin this compound, is a synthetically derived small molecule belonging to the tyrphostin family of compounds.[1] Tyrphostins were among the first rationally designed inhibitors of protein tyrosine kinases, a class of enzymes frequently implicated in oncogenesis.[2][3] this compound specifically targets the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose overexpression and hyperactivity are hallmarks of numerous human cancers.[4][5] This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical history of this compound, tailored for researchers and professionals in drug development.
Discovery and Historical Context
The development of tyrphostins in the late 1980s marked a pivotal shift towards targeted cancer therapy.[2] These compounds were designed to competitively inhibit the substrate-binding site of tyrosine kinases.[3] this compound emerged from this research as a potent inhibitor of EGFR, showing promise in preclinical studies for its ability to selectively curb the proliferation of cancer cells driven by EGF signaling.[3][6]
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site within the EGFR kinase domain. By occupying this site, it blocks the receptor's ability to autophosphorylate upon ligand binding (e.g., EGF). This inhibition of autophosphorylation is a critical upstream event that prevents the initiation of downstream signaling cascades responsible for cell proliferation, survival, and differentiation, such as the MAPK and PI3K/AKT pathways.
Below is a diagram illustrating the inhibitory effect of this compound on the EGFR signaling pathway.
Preclinical Data
The preclinical evaluation of this compound has been conducted across various in vitro and in vivo models, demonstrating its potential as an anti-cancer agent.
In Vitro Activity
This compound has shown dose-dependent inhibitory effects on EGFR autophosphorylation, cancer cell proliferation, and DNA synthesis. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.
| Assay Type | Cell Line | IC50 (µM) | Reference |
| EGFR Autophosphorylation | Cell-free (immunoprecipitates) | 4 | [2][6][7] |
| HER 14 cells | 5 | [7] | |
| Colony Formation | HER 14 cells | 1 | [2][6][7] |
| MH-85 cells | 7 | [7] | |
| DNA Synthesis | HER 14 cells | 3 | [2][6][7] |
| MH-85 cells | 1.5 | [7] | |
| HN5 cells | 11 | [4] |
Studies have also indicated that this compound inhibits not only EGF-induced growth but also proliferation stimulated by other growth factors such as insulin, IGF-I, and IGF-II.[2][6]
In Vivo Activity
Animal studies, primarily in nude mice bearing human tumor xenografts, have been conducted to assess the in vivo efficacy of this compound.
| Animal Model | Tumor Type | Dosing | Key Findings | Reference |
| Nude Mice | MH-85 (Squamous Cell Carcinoma) | 400 µ g/mouse/day | Suppressed tumor growth, prolonged lifespan. | [7] |
| MF1 nu/nu Mice | HN5 (Squamous Cell Carcinoma) | 20 mg/kg (IP) | Rapid plasma elimination (t½ = 50.4 min); no significant influence on tumor growth with chronic administration. | [4] |
The rapid in vivo elimination of this compound poses a significant challenge, as plasma concentrations quickly fall below the levels required for in vitro activity.[4][5] This suggests that for the compound to be effective in vivo, alternative formulations or more frequent administration schedules would be necessary.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
EGFR Autophosphorylation Assay
This assay quantifies the ability of this compound to inhibit the kinase activity of EGFR in a cell-free system.
Protocol:
-
Immunoprecipitation: EGFR is immunoprecipitated from cell lysates (e.g., A431 cells) using an anti-EGFR antibody.
-
Inhibitor Incubation: The immunoprecipitates are incubated with various concentrations of this compound.
-
Kinase Reaction: The phosphorylation reaction is initiated by adding ATP, including radiolabeled [γ-32P]ATP.
-
Electrophoresis: The reaction is stopped, and the proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Autoradiography: The gel is dried and exposed to X-ray film to visualize the radiolabeled, phosphorylated EGFR band.
-
Quantification: The intensity of the bands is quantified to determine the concentration of this compound that inhibits phosphorylation by 50% (IC50).
Cell Proliferation (Colony Formation) Assay
This assay assesses the long-term effect of this compound on the ability of cancer cells to proliferate and form colonies.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HER 14 or MH-85) are plated at a low density in multi-well plates.[7]
-
Treatment: After allowing the cells to adhere overnight, the medium is replaced with a low-serum medium containing EGF and varying concentrations of this compound.[7]
-
Incubation: Cells are cultured for an extended period (e.g., 10 days) to allow for the formation of distinct colonies.[7]
-
Staining: The colonies are fixed with formaldehyde and stained with a dye like hematoxylin to make them visible.[7]
-
Counting: The number of colonies containing a minimum number of cells (e.g., >20) is counted for each treatment condition to calculate the IC50 value.[7]
Conclusion
This compound is a well-characterized preclinical tyrosine kinase inhibitor that effectively targets the EGFR signaling pathway. Its discovery within the tyrphostin class represented an important step in the development of targeted cancer therapies. While in vitro studies have consistently demonstrated its potent anti-proliferative effects, its therapeutic potential has been limited by poor in vivo pharmacokinetics, specifically its rapid elimination from plasma.[4] This technical guide summarizes the key data and methodologies associated with this compound, providing a valuable resource for researchers in oncology and drug discovery. Future work on derivatives or novel formulations could potentially overcome the pharmacokinetic challenges and revitalize interest in this class of EGFR inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. From discovery of tyrosine phosphorylation to targeted cancer therapies: The 2018 Tang Prize in Biopharmaceutical Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
RG13022: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action as an EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RG13022, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document details its molecular structure, key chemical properties, and its mechanism of action, supported by quantitative data and detailed experimental methodologies. Visualizations of the affected signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological activity.
Molecular Structure and Chemical Properties
This compound, also known as Tyrphostin this compound, is a small molecule inhibitor belonging to the tyrphostin family of compounds.
Chemical Structure:
Physicochemical Properties:
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄N₂O₂ | [1] |
| Molecular Weight | 266.30 g/mol | [1] |
| Exact Mass | 266.1055 | [1] |
| CAS Number | 136831-48-6 | [1][2] |
| Elemental Analysis | C, 72.17; H, 5.30; N, 10.52; O, 12.02 | [1] |
| Purity | ≥98% | [2] |
| Synonyms | Tyrphostin this compound |
Mechanism of Action: Inhibition of EGFR Signaling
This compound functions as a competitive inhibitor of the ATP-binding site within the EGFR kinase domain.[1] This inhibition prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling cascades.[1] By blocking EGFR autophosphorylation, this compound effectively suppresses major signaling pathways that are crucial for cell proliferation, survival, and differentiation, including the RAS-RAF-MAPK and PI3K/AKT pathways.[1]
The inhibitory effect of this compound on EGFR-mediated cellular processes is dose-dependent. The following table summarizes the reported IC₅₀ values for various biological activities.
| Biological Activity | Cell Line / System | IC₅₀ Value | Reference |
| EGF Receptor Autophosphorylation | Cell-free (immunoprecipitates) | 4 µM | [3] |
| EGF Receptor Autophosphorylation | HER 14 cells | 5 µM | [3] |
| EGF Receptor Kinase | HT-22 neuronal cells | 1 µM | [1] |
| Colony Formation (EGF-stimulated) | HER 14 cells | 1 µM | [3] |
| DNA Synthesis (EGF-stimulated) | HER 14 cells | 3 µM | [3] |
| Colony Formation (EGF-stimulated) | MH-85 cells | 7 µM | [3] |
| DNA Synthesis (EGF-stimulated) | MH-85 cells | 1.5 µM | [3] |
Signaling Pathway Inhibition
This compound's inhibition of EGFR autophosphorylation leads to the downregulation of key signaling pathways integral to tumor cell growth and survival. The following diagram illustrates the EGFR signaling cascade and the point of intervention by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro EGFR Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of the EGF receptor in a cell-free system.
Workflow Diagram:
References
An In-Depth Technical Guide to RG13022 (CAS Number: 136831-48-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG13022, also known as Tyrphostin RG-13022, is a potent and selective small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1] With the CAS number 136831-48-6, this compound has been instrumental in preclinical research, particularly in oncology and cell signaling.[1] This guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.
Physicochemical Properties
This compound is a non-phenolic tyrphostin analog.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 136831-48-6 | [3][4] |
| Synonyms | Tyrphostin this compound, 3-(3,4-Dimethoxyphenyl)-2-(pyridin-3-yl)acrylonitrile | [3][5] |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [4] |
| Molecular Weight | 266.30 g/mol | [4] |
| Purity | ≥98% | |
| Appearance | White to Yellow to Green powder to crystal | [5] |
| Melting Point | 116.0 to 120.0 °C | [5] |
Mechanism of Action
This compound primarily functions as a competitive inhibitor of ATP binding to the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[4] This inhibition blocks the autophosphorylation of EGFR and subsequently disrupts downstream signaling pathways critical for cell proliferation, survival, and differentiation, such as the MAPK and PI3K/AKT pathways.[4] By targeting EGFR signaling, this compound effectively suppresses tumor cell growth and survival, particularly in cancers characterized by EGFR overexpression or dysregulation.[4] this compound has also been reported to inhibit the Platelet-Derived Growth Factor (PDGF) receptor, another receptor tyrosine kinase.[2]
Signaling Pathway
The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in its cytoplasmic tail. This creates docking sites for various signaling proteins, initiating downstream cascades. This compound, by blocking this initial autophosphorylation step, effectively halts these signaling events.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
In Vitro Activity
This compound has demonstrated significant inhibitory effects in various in vitro assays, targeting key cellular processes involved in cancer progression.
Quantitative Data
| Assay | Cell Line/System | IC₅₀ | Reference |
| EGFR Autophosphorylation | Cell-free (immunoprecipitates) | 4 µM | [3][6] |
| HER 14 cells | 5 µM | [6] | |
| EGFR Kinase Inhibition | HT-22 neuronal cells | 1 µM | [4] |
| Colony Formation | HER 14 cells (EGF-stimulated) | 1 µM | [3][6] |
| MH-85 cells (EGF-stimulated) | 7 µM | [6] | |
| DNA Synthesis | HER 14 cells (EGF-stimulated) | 3 µM | [3][6] |
| MH-85 cells (EGF-stimulated) | 1.5 µM | [6] |
This compound not only inhibits EGF-induced growth but has also been shown to suppress growth stimulated by insulin, insulin-like growth factor I, insulin-like growth factor II, and transforming growth factor alpha.[3] Furthermore, it completely blocks estrogen-stimulated phosphorylation of the EGF receptor and subsequent cell proliferation.[3]
In Vivo Activity
In vivo studies using nude mice have shown that this compound can suppress tumor growth and increase the life span of tumor-bearing animals.[3] Administration of this compound at a dose of 400 μ g/mouse/day significantly inhibited the growth of MH-85 tumors.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
EGFR Autophosphorylation Assay (Western Blot)
This protocol describes the detection of EGFR phosphorylation status in response to EGF stimulation and inhibition by this compound using Western blotting.
Experimental Workflow
Caption: Workflow for EGFR autophosphorylation analysis by Western blot.
Methodology
-
Cell Culture and Treatment: Plate cells (e.g., A431, HER 14) in appropriate culture dishes and grow to 70-80% confluency. Serum-starve the cells overnight before treatment. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-24 hours).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-Tyr1068, p-Tyr1173) and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total EGFR.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival, following treatment with this compound.
Methodology
-
Cell Seeding: Prepare a single-cell suspension of the desired cell line (e.g., HER 14, MH-85). Seed a low number of cells (e.g., 100-200 cells/well in a 6-well plate) in complete medium.
-
Treatment: After allowing the cells to attach overnight, replace the medium with a low-serum medium containing EGF (e.g., 50 ng/mL) and varying concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with a solution such as 4% paraformaldehyde or methanol, and then stain with a solution like 0.5% crystal violet.
-
Colony Counting: After washing and drying, count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
DNA Synthesis Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation by detecting the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA.
Methodology
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound in the presence of a mitogen like EGF.
-
BrdU Labeling: Add BrdU labeling solution to the wells and incubate for a period (e.g., 2-24 hours) to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled or HRP-conjugated secondary antibody.
-
Detection and Analysis: For fluorescent detection, visualize and quantify the signal using a fluorescence microscope or plate reader. For colorimetric detection (ELISA-based), add a substrate and measure the absorbance. The signal intensity is proportional to the amount of DNA synthesis.
Conclusion
This compound is a valuable research tool for investigating EGFR-mediated signaling pathways and their role in cancer. Its well-characterized inhibitory activity against EGFR and its downstream effects on cell proliferation and survival make it a standard compound in studies aimed at understanding and targeting EGFR-driven malignancies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this important tyrosine kinase inhibitor.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. BrdU Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
RG13022 target specificity and off-target effects
An In-depth Technical Guide to the Target Specificity and Off-Target Effects of RG13022
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a detailed analysis of this compound, a tyrphostin-class tyrosine kinase inhibitor. We will delve into its target specificity, quantitatively summarize its activity, and explore its known off-target effects, supplemented with detailed experimental protocols and pathway visualizations.
Executive Summary
This compound is a small molecule inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase.[1] It has been investigated for its potential as an anti-cancer agent due to the role of EGFR in various malignancies. This document synthesizes the available data on this compound's in vitro and in vivo activity, its pharmacokinetic profile, and its interactions with other cellular targets. While showing clear activity against EGFR, its rapid in vivo elimination has posed challenges for its development.[1][2]
Target Profile: EGFR Inhibition
The primary molecular target of this compound is the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][3] Overexpression of EGFR is a hallmark of many cancers, making it a key target for therapeutic intervention.[1] this compound exerts its effect by inhibiting the autophosphorylation of the EGFR, a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival.[4]
Quantitative Analysis of EGFR Inhibition
The inhibitory activity of this compound against its primary target and in cellular assays has been quantified. The following table summarizes the key metrics.
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Enzyme Inhibition Assay | EGF Receptor | IC₅₀ | 4 µM | [4] |
| DNA Synthesis Inhibition (24h) | HN5 Squamous Cancer Cells | IC₅₀ | 11 µM | [1] |
| DNA Synthesis Inhibition (24h) | HN5 Squamous Cancer Cells | IC₅₀ | 38 µM | [1][2] |
| (for geometrical isomer (E)-RG13022) |
Off-Target Effects and Broader Kinase Profiling
While this compound's primary activity is against EGFR, like many kinase inhibitors, it has the potential for off-target effects. The available literature provides some insights into its interactions with other proteins.
ErbB2 Inhibition
This compound has also been described as an inhibitor of ErbB2 (also known as HER2), another member of the ErbB family of receptor tyrosine kinases.[5] This suggests a broader activity against this family of receptors, which is common for tyrphostin-class inhibitors.
5-Lipoxygenase (5-LO) Activity
In a study screening for novel 5-Lipoxygenase inhibitors, this compound was evaluated but demonstrated only marginal inhibitory activity against 5-LO product formation.[3]
In Vivo Pharmacokinetics and Metabolism
In vivo studies in mice have shown that this compound is rapidly eliminated from plasma with a terminal half-life of 50.4 minutes.[1][2] A primary metabolite was identified as the geometrical isomer (E)-RG13022, which showed significantly lower activity in inhibiting DNA synthesis compared to the parent compound.[1] The rapid clearance of this compound presents a significant hurdle for maintaining therapeutic concentrations in vivo.[1][2]
Signaling Pathway Visualization
To illustrate the mechanism of action of this compound, the following diagram depicts the canonical EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides an overview of the methodologies used in the key studies of this compound.
In Vitro DNA Synthesis Inhibition Assay
-
Cell Line: HN5 human squamous carcinoma cells, known to express high levels of EGFR.[1]
-
Methodology:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
Varying concentrations of this compound or its geometrical isomer are added to the cell culture medium.
-
Cells are incubated for 24 hours.
-
A radiolabeled nucleoside (e.g., ³H-thymidine) is added to the culture for a defined period to be incorporated into newly synthesized DNA.
-
Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
The IC₅₀ value is calculated as the concentration of the compound that inhibits DNA synthesis by 50% compared to untreated control cells.
-
In Vivo Antitumor Activity and Pharmacokinetic Analysis
-
Animal Model: MF1 nu/nu mice bearing HN5 tumor xenografts.[1][2]
-
Drug Administration: this compound is administered intraperitoneally at a dose of 20 mg/kg.[1][2]
-
Pharmacokinetic Analysis:
-
At various time points post-injection, blood samples are collected from groups of mice.
-
Plasma is separated by centrifugation.
-
Plasma concentrations of this compound and its metabolites are determined by High-Performance Liquid Chromatography (HPLC).[1][2]
-
Pharmacokinetic parameters, such as terminal half-life, are calculated from the concentration-time profile.[1][2]
-
-
Antitumor Efficacy:
-
Tumor growth is monitored over time in treated and control groups.
-
Tumor volume is calculated based on caliper measurements.
-
The effect of this compound on tumor growth delay is assessed.
-
The following workflow diagram illustrates the in vivo experimental process.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound is a well-characterized inhibitor of the EGFR tyrosine kinase with demonstrated in vitro activity. However, its rapid in vivo metabolism and elimination have been significant obstacles to its clinical development. The data suggests that while specific for the ErbB family to some extent, further broad-panel kinase screening would be necessary to fully elucidate its off-target profile. The experimental methodologies outlined provide a basis for the further study of this and similar compounds. For future development of tyrphostin-based inhibitors, strategies to improve pharmacokinetic properties are crucial.
References
- 1. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Roles of progesterone receptor membrane component 1 and membrane progestin receptor alpha in regulation of zebrafish oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RG13022 in Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and mechanism of RG13022, a potent tyrosine kinase inhibitor, in the context of cellular signaling pathways. This document provides a comprehensive overview of its inhibitory actions, detailed experimental protocols for assessing its efficacy, and a summary of quantitative data to support further research and development.
Executive Summary
This compound, also known as Tyrphostin this compound, is a small molecule inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, differentiation, and survival. By competitively binding to the ATP-binding site of the EGFR's intracellular kinase domain, this compound effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected by this inhibition are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways, both of which are critical for tumor cell growth and survival. This guide will delve into the specifics of this compound's mechanism of action, provide detailed methodologies for its study, and present its effects in a quantitative and visually accessible format.
Mechanism of Action: Inhibition of EGFR Signaling
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic tail. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events. This compound's primary mechanism of action is the direct inhibition of this initial autophosphorylation step.
The EGFR Signaling Cascade
The activation of EGFR triggers two main downstream signaling pathways:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Activated EGFR recruits adaptor proteins like Grb2 and Shc, which in turn activate the small GTPase RAS. This leads to the sequential activation of the kinase cascade involving RAF, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-Regulated Kinase). Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.
-
The PI3K/AKT Pathway: This pathway is a major regulator of cell survival, growth, and metabolism. Activated EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT phosphorylates a wide range of downstream targets to promote cell survival by inhibiting apoptosis and to stimulate cell growth and proliferation.
By inhibiting EGFR autophosphorylation, this compound effectively blocks the initiation of both the MAPK and PI3K/AKT signaling cascades, leading to the suppression of cancer cell proliferation and survival.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory effects of this compound have been quantified across various cellular assays and cell lines. The following tables summarize the key IC50 values, representing the concentration of this compound required to inhibit a specific biological or biochemical function by 50%.
| Assay | Cell Line | IC50 Value |
| EGFR Autophosphorylation | Cell-free | 4 µM |
| Cell Proliferation | HER 14 | Not explicitly stated, but inhibits EGF-stimulated proliferation |
| MH-85 | Not explicitly stated, but inhibits EGF-stimulated proliferation | |
| Colony Formation | HER 14 | 1 µM |
| MH-85 | 7 µM | |
| DNA Synthesis | HER 14 | 3 µM |
| MH-85 | 1.5 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
EGFR Autophosphorylation Inhibition Assay (Western Blot)
This protocol details the assessment of this compound's ability to inhibit EGF-stimulated EGFR autophosphorylation in cultured cells.
Materials:
-
EGFR-expressing cell line (e.g., A431, HER 14)
-
Cell culture medium and supplements
-
This compound
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR and total-EGFR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated EGFR to total EGFR.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HER 14, MH-85)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value of this compound for cell proliferation.
-
Colony Formation Assay (Clonogenic Assay)
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
6-well plates or 10-cm dishes
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low number of cells (e.g., 200-1000 cells/well or dish) into 6-well plates or 10-cm dishes.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat the cells with different concentrations of this compound.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Fixation and Staining:
-
Remove the medium and wash the cells gently with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Remove the fixation solution and stain the colonies with crystal violet solution for 10-20 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well or dish.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies formed after treatment / (Number of cells seeded x PE)) x 100%.
-
DNA Synthesis Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixation/denaturation solution (e.g., acidic ethanol)
-
Anti-BrdU antibody (conjugated to a fluorophore or an enzyme)
-
Detection reagents (if using an enzyme-conjugated antibody)
-
96-well plates (for plate reader-based assays) or coverslips in multi-well plates (for microscopy)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate or on coverslips and allow them to attach.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for a specific period (e.g., 2-24 hours) to allow for incorporation into newly synthesized DNA.
-
-
Fixation and Denaturation:
-
Remove the labeling medium and fix the cells.
-
Denature the DNA to expose the incorporated BrdU. This step is critical for antibody access.
-
-
Immunodetection:
-
Incubate the cells with the anti-BrdU antibody.
-
Wash to remove unbound antibody.
-
If using an enzyme-conjugated antibody, add the substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.
-
If using a fluorescently-conjugated antibody, visualize and quantify the signal using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the BrdU signal for each treatment condition.
-
Calculate the percentage of DNA synthesis inhibition relative to the control.
-
Determine the IC50 value of this compound for DNA synthesis.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.
Caption: this compound inhibits EGFR autophosphorylation, blocking MAPK and PI3K/AKT pathways.
Caption: Workflow for characterizing this compound's anti-proliferative effects.
Conclusion
This compound is a well-characterized inhibitor of EGFR signaling, demonstrating potent anti-proliferative effects in cancer cell models. Its mechanism of action, centered on the inhibition of EGFR autophosphorylation, leads to the effective shutdown of the critical MAPK and PI3K/AKT signaling pathways. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar targeted inhibitors. The provided visualizations offer a clear conceptual framework for understanding its role in cell signaling. Further studies may explore its efficacy in more complex in vivo models and its potential for combination therapies.
Preliminary Studies on RG13022 in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of RG13022, a tyrphostin derivative identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.
Core Mechanism of Action
This compound exerts its anti-cancer effects by targeting the tyrosine kinase activity of the EGFR. By competitively binding to the ATP-binding site of the EGFR's intracellular kinase domain, this compound inhibits the autophosphorylation of the receptor.[1] This initial step is critical for the activation of downstream signaling cascades that are pivotal for cancer cell proliferation, survival, and differentiation. The inhibition of EGFR signaling makes this compound a promising candidate for cancers characterized by the overexpression or dysregulation of the EGFR pathway.[1]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines and in vitro assays.
| Assay Type | Cell Line | IC50 (µM) | Reference |
| EGF Receptor Autophosphorylation | In immunoprecipitates | 4 | [2] |
| EGF Receptor Autophosphorylation | HER 14 | 5 | [2] |
| DNA Synthesis | HER 14 | 3 | [2] |
| Colony Formation | HER 14 | 1 | [2] |
| DNA Synthesis | MH-85 | 1.5 | [2] |
| Colony Formation | MH-85 | 7 | [2] |
| EGF Receptor Kinase Inhibition | HT-22 | 1 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the study of this compound, the following diagrams have been generated using the DOT language.
EGFR Signaling Pathway
This diagram illustrates the canonical EGFR signaling pathway, highlighting the point of inhibition by this compound and the subsequent downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are crucial in regulating cellular processes like proliferation and survival.
Experimental Workflow for In Vitro Efficacy Testing
This diagram outlines the typical workflow for assessing the efficacy of this compound in cancer cell lines, from cell culture to data analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.
Cell Culture
-
Cell Lines: HER 14 and MH-85 cells were utilized.
-
Media: HER 14 cells were cultured in DMEM, while MH-85 cells were cultured in alpha MEM. Both media were supplemented with 10% Fetal Calf Serum (FCS).
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Colony Formation Assay[2]
-
Cell Seeding: HER 14 cells were plated at a density of 200 cells per 10-cm dish, and MH-85 cells were plated at 100 cells per well in a 24-well plate. Cells were plated in their respective complete media.
-
Treatment: After an overnight incubation to allow for cell attachment, the culture medium was replaced. For HER 14 cells, DMEM with 0.5% FCS and 50 ng/mL EGF was used. For MH-85 cells, alpha MEM with 0.2% FCS and 50 ng/mL EGF was used. Increasing concentrations of this compound were added to the treatment groups.
-
Incubation: The cells were cultured for 10 days to allow for colony formation.
-
Staining and Quantification: After the incubation period, colonies were fixed and stained (e.g., with crystal violet). The number of colonies in each dish or well was then counted.
DNA Synthesis Assay (General Protocol)
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: The medium was replaced with low-serum medium containing EGF and varying concentrations of this compound.
-
Labeling: A labeling reagent, such as 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU), was added to the wells for a specified period (e.g., 2-24 hours) to be incorporated into newly synthesized DNA.
-
Detection: Cells were fixed, permeabilized, and the incorporated label was detected using an anti-BrdU antibody or by a click chemistry reaction for EdU, coupled with a fluorescent secondary antibody or dye.
-
Quantification: The signal intensity, proportional to the amount of DNA synthesis, was measured using a microplate reader or by fluorescence microscopy.
Western Blot for EGFR Phosphorylation (General Protocol)
-
Cell Lysis: Cells were treated with this compound for a specified time, followed by stimulation with EGF. The cells were then washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR). A primary antibody for total EGFR was used as a loading control.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (General Protocol)
-
Cell Treatment: Cells were treated with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells were washed and then stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to remove RNA.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined based on the fluorescence intensity of the PI stain.
Apoptosis Assay (Annexin V Staining - General Protocol)
-
Cell Treatment: Cells were treated with this compound at various concentrations for a predetermined time.
-
Cell Staining: Both floating and adherent cells were collected, washed with cold PBS, and then resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and a viability dye like propidium iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark for a short period (e.g., 15 minutes) at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were identified as early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Conclusion
The preliminary in vitro data for this compound demonstrate its potential as an anti-cancer agent, particularly in tumors driven by the EGFR signaling pathway. Its ability to inhibit EGFR autophosphorylation and suppress cancer cell proliferation, as evidenced by the low micromolar IC50 values in colony formation and DNA synthesis assays, is promising. The provided experimental protocols offer a foundation for further investigation into the efficacy and mechanism of action of this compound in a broader range of cancer cell lines and in more complex in vivo models. Future studies should focus on elucidating the detailed downstream effects on signaling pathways, quantifying its impact on cell cycle progression and apoptosis, and evaluating its therapeutic potential in preclinical and clinical settings.
References
The Inhibitory Effect of RG13022 on EGF-Stimulated Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and effects of RG13022, a tyrosine kinase inhibitor, on Epidermal Growth Factor (EGF)-stimulated cell proliferation. The information presented herein is compiled from publicly available research data, detailing the compound's mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Introduction: this compound as an EGFR Inhibitor
This compound, also known as Tyrphostin this compound, is a small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[2][3] Its dysregulation, often through overexpression or mutation, is a hallmark of many cancers, making it a prime therapeutic target.[1][3] this compound functions by competitively binding to the ATP-binding site within the EGFR's intracellular kinase domain.[1] This action prevents the receptor's autophosphorylation, a crucial step in activating downstream signaling cascades that drive cell division.[1][3] Consequently, this compound effectively suppresses EGF-stimulated cancer cell proliferation.[4]
Mechanism of Action: Inhibition of EGFR Signaling
Upon binding of its ligand, such as EGF, the EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[3] This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation.[1][3]
This compound exerts its inhibitory effect by blocking the initial autophosphorylation step.[4][5] By occupying the ATP binding pocket, it prevents the transfer of phosphate groups to the receptor's tyrosine residues, thereby halting the entire downstream signaling cascade.[1] This blockade of EGFR signaling is the primary mechanism through which this compound inhibits cell proliferation.
Quantitative Data Summary: In Vitro Efficacy
The inhibitory potency of this compound has been quantified across various cell-based and cell-free assays. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in blocking EGFR autophosphorylation and subsequent biological effects like DNA synthesis and colony formation.
| Assay Type | Cell Line / System | IC50 Value | Reference |
| EGFR Autophosphorylation | Cell-free (immunoprecipitates) | 4 µM | [4][5] |
| EGFR Autophosphorylation | HER 14 cells | 5 µM | [5] |
| DNA Synthesis | HER 14 cells | 3 µM | [4][5] |
| Colony Formation | HER 14 cells | 1 µM | [4][5] |
| DNA Synthesis | MH-85 cells | 1.5 µM | [5] |
| Colony Formation | MH-85 cells | 7 µM | [5] |
| EGFR Kinase Inhibition | HT-22 cells | 1 µM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to assess the effect of this compound on EGF-stimulated cell proliferation.
General Experimental Workflow
The evaluation of this compound's efficacy typically follows a structured workflow, from cell culture preparation to data analysis.
Cell Lines and Culture Conditions
-
Cell Lines :
-
Culture Medium :
-
Plating Density :
-
For colony formation assays, HER 14 cells were plated at 200 cells per 10-cm dish, and MH-85 cells at 100 cells per well in a 24-well plate.[5]
-
EGFR Autophosphorylation Assay
This assay measures the direct inhibitory effect of this compound on the EGFR kinase.
-
Cell Treatment : HER 14 cells are incubated overnight with varying concentrations of RG-13022.[5]
-
Cell Lysis : Cells are lysed to extract proteins.
-
Immunoprecipitation : EGFR is isolated from the cell lysate using specific antibodies.
-
Kinase Reaction : The immunoprecipitated EGFR is incubated in a kinase buffer containing ATP to allow for autophosphorylation.
-
Detection : The level of phosphorylated EGFR is determined, typically by Western blotting with an anti-phosphotyrosine antibody. The IC50 is the concentration of this compound that reduces autophosphorylation by 50%.[4][5]
Colony Formation Assay
This long-term assay assesses the effect of the inhibitor on the ability of a single cell to grow into a colony.
-
Cell Plating : Cells (e.g., HER 14 or MH-85) are seeded at a low density in appropriate culture dishes or plates.[5]
-
Treatment : After allowing the cells to attach overnight, the medium is replaced with fresh medium containing 50 ng/mL EGF and varying concentrations of RG-13022.[5]
-
Incubation : Cells are cultured for an extended period (e.g., 10 days) to allow for colony growth.[5]
-
Fixing and Staining : At the end of the incubation, colonies are fixed with 4% formaldehyde and stained with hematoxylin.[5]
-
Quantification : The number of colonies containing more than 20 cells in each well or dish is counted under a microscope.[5]
DNA Synthesis Assay
This assay measures the rate of cell proliferation by quantifying the incorporation of labeled nucleotides into newly synthesized DNA.
-
Cell Seeding and Treatment : Cells are cultured in the presence of EGF and varying concentrations of RG-13022, similar to the colony formation assay.
-
Labeling : A labeled nucleoside analog (e.g., ³H-thymidine or BrdU) is added to the culture medium for a defined period.
-
Detection :
-
For ³H-thymidine, the amount of incorporated radioactivity is measured using a scintillation counter.
-
For BrdU, incorporation is detected using an anti-BrdU antibody in an ELISA-based or immunofluorescence assay.
-
-
Analysis : The reduction in DNA synthesis in treated cells compared to control cells is used to determine the inhibitory effect of this compound.[4][5]
In Vivo Efficacy
Beyond its in vitro effects, this compound has demonstrated anti-tumor activity in animal models. In studies using nude mice bearing MH-85 tumors, administration of RG-13022 at a dose of 400 μ g/mouse/day significantly inhibited tumor growth.[5] This suppression of tumor growth resulted in an increased life span for the tumor-bearing animals.[4][5]
Conclusion
The collective evidence demonstrates that this compound is a potent inhibitor of EGF-stimulated cell proliferation. It acts directly on the EGFR by blocking its autophosphorylation, thereby inhibiting critical downstream signaling pathways. Quantitative data from in vitro assays confirm its efficacy in the low micromolar range for inhibiting DNA synthesis and colony formation in EGFR-dependent cell lines. Furthermore, in vivo studies corroborate these findings, showing significant tumor growth suppression. This body of research establishes this compound as a valuable tool for studying EGFR signaling and as a lead compound for the development of anti-cancer therapeutics targeting this pathway.
References
Foundational Research on Tyrphostin RG-13022: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin RG-13022 is a specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document provides an in-depth technical overview of the foundational research on Tyrphostin RG-13022, focusing on its mechanism of action, key experimental data, and the signaling pathways it modulates. The information presented herein is compiled from seminal studies that first characterized the activity of this compound.
Core Mechanism of Action
Tyrphostin RG-13022 functions as a competitive inhibitor at the ATP-binding site within the kinase domain of the EGFR. By occupying this site, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that are pivotal for cell proliferation, survival, and differentiation. The inhibition of EGFR autophosphorylation effectively blocks the signal transduction pathways, including the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer.
Quantitative Data Summary
The inhibitory potency of Tyrphostin RG-13022 has been quantified in various in vitro assays. The following tables summarize the key IC50 values from foundational studies.
| Assay Type | Cell Line/System | IC50 Value | Reference |
| EGFR Autophosphorylation | Immunoprecipitated EGFR | 4 µM | [1] |
| EGFR Autophosphorylation | HER 14 Cells | 5 µM | [1] |
| Colony Formation | HER 14 Cells | 1 µM | [1] |
| DNA Synthesis | HER 14 Cells | 3 µM | [1] |
| Colony Formation | MH-85 Cells | 7 µM | [1] |
| DNA Synthesis | MH-85 Cells | 1.5 µM | [1] |
| EGFR Kinase Activity | HT-22 Cells | 1 µM | [2][3] |
| DNA Synthesis | HN5 Cells | 11 µM | [4][5] |
Key Experimental Protocols
Detailed methodologies for the cornerstone experiments that established the efficacy of Tyrphostin RG-13022 are outlined below.
EGFR Autophosphorylation Inhibition Assay
This assay measures the ability of RG-13022 to inhibit the autophosphorylation of the EGF receptor in both a cell-free and a cell-based context.
a) In Immunoprecipitates (Cell-Free):
-
Preparation of Cell Lysates: A431 cells, which overexpress EGFR, are lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The EGFR is immunoprecipitated from the cell lysates using an anti-EGFR antibody (e.g., mAb108) coupled to protein A-Sepharose beads.
-
Kinase Reaction: The immunoprecipitated EGFR is incubated with [γ-³²P]ATP in a kinase reaction buffer in the presence of varying concentrations of Tyrphostin RG-13022 or DMSO (vehicle control).
-
Analysis: The reaction is stopped, and the proteins are resolved by SDS-PAGE. The gel is dried and subjected to autoradiography to visualize the phosphorylated EGFR. The intensity of the bands is quantified to determine the extent of inhibition and calculate the IC50 value.
b) In Whole Cells (HER 14):
-
Cell Culture and Treatment: HER 14 cells are grown to sub-confluence and then serum-starved overnight. The cells are then pre-incubated with various concentrations of RG-13022 for a specified time (e.g., 1-2 hours).
-
EGF Stimulation: The cells are stimulated with EGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C to induce EGFR autophosphorylation.
-
Lysis and Western Blotting: The cells are lysed, and the protein concentration is determined. Equal amounts of protein are subjected to SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated tyrosine (e.g., anti-phosphotyrosine antibody) to detect phosphorylated EGFR. The membrane is then stripped and re-probed with an anti-EGFR antibody to determine the total amount of EGFR, ensuring equal loading. The band intensities are quantified to assess the level of inhibition.
Colony Formation Inhibition Assay
This assay assesses the long-term effect of RG-13022 on the ability of single cells to proliferate and form colonies.
-
Cell Plating: HER 14 cells (e.g., 200 cells/10-cm dish) or MH-85 cells (e.g., 100 cells/well in a 24-well plate) are plated in their respective complete media.[1]
-
Treatment: After allowing the cells to attach overnight, the medium is replaced with a low-serum medium (e.g., 0.5% FCS for HER14, 0.2% FCS for MH-85) containing 50 ng/mL EGF and varying concentrations of Tyrphostin RG-13022.[1]
-
Incubation: The cells are incubated for 10 days, with the medium and treatment being refreshed every 3-4 days.[1]
-
Fixation and Staining: After the incubation period, the colonies are fixed with 4% formaldehyde and stained with a solution like hematoxylin or crystal violet.[1]
-
Colony Counting: Colonies containing more than 20 cells are counted under a microscope. The percentage of colony formation relative to the control (DMSO-treated) is calculated to determine the IC50 value.[1]
DNA Synthesis Inhibition Assay ([³H]Thymidine Incorporation)
This assay measures the effect of RG-13022 on DNA synthesis, a key event in cell proliferation.
-
Cell Seeding and Treatment: MH-85 or HER 14 cells are seeded in 96-well plates and allowed to adhere. They are then treated with different concentrations of RG-13022 in a low-serum medium containing EGF.
-
[³H]Thymidine Pulse: After a 24-hour incubation with the inhibitor, [³H]thymidine (a radioactive precursor of DNA) is added to each well, and the cells are incubated for an additional 4-24 hours.
-
Cell Harvesting: The cells are harvested onto glass fiber filters using a cell harvester. The filters are washed to remove unincorporated [³H]thymidine.
-
Scintillation Counting: The radioactivity incorporated into the DNA, which is trapped on the filters, is measured using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are used to determine the rate of DNA synthesis. The percentage of inhibition compared to the control is calculated to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Tyrphostin RG-13022 and the workflows of the described experiments.
References
- 1. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perturbation of DNA replication and cell cycle progression by commonly used [3H]thymidine labeling protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
Methodological & Application
RG13022 Experimental Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG13022 is a tyrphostin derivative that acts as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT cascades.[1] Dysregulation of the EGFR signaling pathway is a common hallmark of various cancers, making it a critical target for therapeutic intervention. This compound has demonstrated anti-proliferative effects in cancer cells by inhibiting key cellular processes like DNA synthesis and colony formation. These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro inhibitory activity of this compound.
Table 1: IC50 Values of this compound in a Cell-Free System and Cellular Assays
| Assay Type | Target/Cell Line | IC50 Value (µM) |
| EGFR Autophosphorylation (Cell-Free) | Immunoprecipitated EGF Receptor | 4 |
| EGFR Autophosphorylation (Cellular) | HER 14 Cells | 5 |
| Colony Formation | HER 14 Cells | 1 |
| DNA Synthesis | HER 14 Cells | 3 |
| Colony Formation | MH-85 Cells | 7 |
| DNA Synthesis | MH-85 Cells | 1.5 |
Data compiled from multiple sources.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and the general experimental workflow for its in vitro characterization.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HER 14, MH-85)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be less than 0.1%. Remove the overnight culture medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA, then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate gating.
Western Blot Analysis for EGFR Pathway Protein Phosphorylation
This protocol assesses the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream targets, ERK and AKT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Epidermal Growth Factor (EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of this compound for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
References
Application Note and Protocol: Preparation of RG13022 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: RG13022, also known as Tyrphostin RG-13022, is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor (EGF) receptor.[1][2] It is a valuable tool in studying cell signaling pathways and for the development of potential therapeutic agents. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solvating power for organic molecules.[3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
For accurate preparation of the stock solution, the following quantitative data for this compound is essential.
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [4] |
| Molecular Weight | 266.30 g/mol | [3][4] |
| CAS Number | 136831-48-6 | [2][4] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed by modifying the mass of this compound and the volume of DMSO accordingly.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Place a clean, empty microcentrifuge tube or vial on the balance and tare to zero.
-
-
Weighing this compound:
-
Carefully weigh out 2.66 mg of this compound powder into the tared tube.
-
Calculation: To prepare a 10 mM stock solution, the required mass is calculated using the formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 266.30 g/mol = 2.663 mg
-
-
Dissolving in DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes until the this compound powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, continue vortexing or gently warm the solution to 37°C to aid dissolution.
-
-
Aliquoting and Storage:
-
For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
For short-term storage (days to weeks), store the aliquots at 4°C.[3]
-
For long-term storage (months to years), store the aliquots at -20°C.[3]
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin.[5] Avoid direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Visual Representations
Signaling Pathway of this compound Inhibition:
References
RG13022 Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG13022, also known as Tyrphostin AG 17, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cellular processes including proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic development. This compound exerts its inhibitory effects by competing with ATP at the kinase domain of the EGFR, thereby blocking its autophosphorylation and subsequent activation of downstream signaling cascades.[1] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in cell culture experiments.
Mechanism of Action
This compound is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor.[2][3] Upon ligand binding, such as with Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various signaling proteins, initiating downstream pathways crucial for cell growth and survival, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][4] this compound competitively binds to the ATP-binding pocket of the EGFR kinase domain, preventing this autophosphorylation step.[1] The inhibition of EGFR autophosphorylation effectively blocks the activation of these downstream signaling pathways, leading to the suppression of cancer cell proliferation.[1][2]
Figure 1: EGFR Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are dependent on the cell type and the specific assay being performed.
| Assay Type | Cell Line / System | IC50 Value (µM) | Reference |
| EGFR Autophosphorylation | Cell-free (immunoprecipitates) | 4 | [2][5] |
| EGFR Autophosphorylation | HER 14 cells | 5 | [5] |
| EGFR Kinase Activity | HT-22 neuronal cells | 1 | [1] |
| Colony Formation | HER 14 cells (EGF-stimulated) | 1 | [2][5] |
| DNA Synthesis | HER 14 cells (EGF-stimulated) | 3 | [2][5] |
| Colony Formation | MH-85 cells (EGF-stimulated) | 7 | [5] |
| DNA Synthesis | MH-85 cells (EGF-stimulated) | 1.5 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Figure 2: General Experimental Workflow for this compound.
Cell Viability Assay (MTT Protocol)
This protocol is for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
EGFR-expressing cancer cell line (e.g., A431, HER 14)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free or complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
EGFR-expressing cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates or 10 cm dishes
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-500 cells per well of a 6-well plate) in complete culture medium.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator. Replace the medium with fresh this compound-containing medium every 2-3 days.
-
Colony Fixation: After the incubation period, wash the wells twice with PBS. Add 1 mL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Colony Staining: Remove the fixation solution and add 1 mL of crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the wells with water until the background is clear.
-
Colony Counting: Air dry the plates and count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the vehicle control.
Western Blot Analysis for EGFR Phosphorylation
This protocol is for detecting the inhibition of EGF-induced EGFR autophosphorylation by this compound.
Materials:
-
EGFR-expressing cancer cell line
-
Serum-free culture medium
-
This compound
-
Epidermal Growth Factor (EGF)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. To reduce basal EGFR phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 16-24 hours.
-
Inhibitor Treatment: Treat the serum-starved cells with various concentrations of this compound or a vehicle control for 1-4 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 5-15 minutes at 37°C to induce EGFR phosphorylation.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an anti-total-EGFR antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR for each treatment condition.
Disclaimer
This information is for research use only and is not intended for human or veterinary use. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols: Utilizing RG13022 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG13022, also known as Tyrphostin this compound, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a key regulator of cellular processes including proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. This compound exerts its anti-cancer effects by inhibiting the autophosphorylation of EGFR, thereby blocking downstream signaling pathways that drive tumor growth and progression.[1][2] These application notes provide detailed protocols for utilizing this compound in a cancer research setting to study its effects on cell proliferation, colony formation, and in vivo tumor growth.
Mechanism of Action
This compound specifically targets the tyrosine kinase domain of EGFR, preventing its autophosphorylation upon ligand binding.[1][2] This inhibition blocks the activation of downstream signaling cascades, primarily the Ras-RAF-MEK-ERK (MAPK) and the PI3K/AKT pathways, which are critical for cell proliferation, survival, and metastasis.[3] By disrupting these pathways, this compound can effectively inhibit the growth of cancer cells that are dependent on EGFR signaling. The inhibitory effect of this compound is not limited to EGF-stimulated growth but also extends to growth stimulated by other factors such as insulin, insulin-like growth factor I (IGF-I), and transforming growth factor-alpha (TGF-α).[1]
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of this compound from in vitro studies.
| Assay | Cell Line | Parameter | IC50 Value |
| EGFR Autophosphorylation | Immunoprecipitates | Inhibition | 4 µM[1][2] |
| EGFR Autophosphorylation | HER14 cells | Inhibition | 5 µM[2] |
| Colony Formation | HER14 cells | Inhibition | 1 µM[1][2] |
| DNA Synthesis | HER14 cells | Inhibition | 3 µM[1][2] |
| Colony Formation | MH-85 cells | Inhibition | 7 µM[2] |
| DNA Synthesis | MH-85 cells | Inhibition | 1.5 µM[2] |
Signaling Pathway Diagram
Caption: EGFR signaling pathway inhibited by this compound.
Experimental Protocols
In Vitro EGFR Autophosphorylation Assay
This protocol is designed to assess the inhibitory effect of this compound on EGFR autophosphorylation in a cell-free system.
Materials:
-
Immunoprecipitated EGFR
-
This compound (stock solution in DMSO)
-
ATP (γ-32P labeled)
-
Kinase buffer
-
SDS-PAGE gels
-
Autoradiography film or digital imager
Procedure:
-
In a microcentrifuge tube, combine the immunoprecipitated EGFR with kinase buffer.
-
Add varying concentrations of this compound (e.g., 0-100 µM) or DMSO as a vehicle control.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate for 15-30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a digital imager to visualize the phosphorylated EGFR.
-
Quantify the band intensity to determine the IC50 value of this compound.
Cell-Based EGFR Autophosphorylation Assay
This protocol measures the inhibition of EGFR autophosphorylation by this compound in intact cells.
Materials:
-
HER14 or other EGFR-overexpressing cancer cell lines
-
Cell culture medium
-
This compound
-
EGF
-
Lysis buffer
-
Anti-phospho-EGFR antibody
-
Western blotting reagents
Procedure:
-
Seed HER14 cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using an anti-phospho-EGFR antibody to detect the level of EGFR phosphorylation.
-
Use an antibody against total EGFR as a loading control.
Colony Formation Assay
This assay assesses the effect of this compound on the ability of single cancer cells to proliferate and form colonies.
Materials:
-
HER14 or MH-85 cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Seed a low density of cells (e.g., 200-500 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh this compound every 3-4 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Caption: Colony Formation Assay Workflow.
DNA Synthesis (BrdU) Assay
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
HER14 or MH-85 cancer cell lines
-
Cell culture medium
-
This compound
-
BrdU labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody (HRP-conjugated)
-
TMB substrate
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling solution and fix the cells.
-
Denature the DNA using an acid solution to expose the incorporated BrdU.
-
Add an anti-BrdU antibody conjugated to horseradish peroxidase (HRP).
-
Wash the wells to remove unbound antibody.
-
Add TMB substrate, which will be converted by HRP to a colored product.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
In Vivo Tumor Growth Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a nude mouse xenograft model.
Materials:
-
4-6 week old male BALB/c nude mice
-
MH-85 cancer cells
-
This compound
-
Vehicle solution (e.g., sterile PBS with 0.5% carboxymethylcellulose)
-
Calipers
Procedure:
-
Subcutaneously inject MH-85 cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 400 µ g/mouse/day ) or vehicle control intraperitoneally daily for a specified period (e.g., 14 days).[2]
-
Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Caption: In Vivo Tumor Growth Study Workflow.
Conclusion
This compound is a valuable tool for investigating the role of EGFR signaling in cancer. The protocols provided here offer a framework for studying its effects on cancer cell proliferation, survival, and in vivo tumor growth. Researchers should optimize these protocols for their specific cell lines and experimental conditions to achieve the most reliable and reproducible results.
References
Application of RG13022 in Non-Small Cell Lung Cancer (NSCLC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG13022, also known as Tyrphostin this compound, is a small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] EGFR is a critical signaling protein that, when dysregulated, can drive the growth and proliferation of cancer cells. In non-small cell lung cancer (NSCLC), particularly in subtypes with activating EGFR mutations, the EGFR signaling pathway is a key therapeutic target. This compound competitively binds to the ATP-binding site within the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[1] While direct studies on this compound in NSCLC are limited, its mechanism of action as an EGFR inhibitor suggests its potential as a research tool and a starting point for drug development in this context.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound based on preclinical studies. It is important to note that this data is not specific to NSCLC cell lines, but provides an indication of the compound's potency against EGFR and its effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Cell Line/System | IC50 Value | Reference |
| EGF Receptor Autophosphorylation | Cell-free immunoprecipitates | 4 µM | [2] |
| EGF Receptor Autophosphorylation | HER 14 Cells | 5 µM | [3] |
| Colony Formation (EGF-stimulated) | HER 14 Cells | 1 µM | [2][3] |
| DNA Synthesis (EGF-stimulated) | HER 14 Cells | 3 µM | [2][3] |
| Colony Formation (EGF-stimulated) | MH-85 Cells | 7 µM | [3] |
| DNA Synthesis (EGF-stimulated) | MH-85 Cells | 1.5 µM | [3] |
| DNA Synthesis | HN5 Cells | 11 µM | [2][3] |
Table 2: In Vivo Data for this compound
| Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Nude Mice | MH-85 (Squamous Cell Carcinoma) | 400 µ g/mouse/day | Significantly inhibited tumor growth and prolonged lifespan. | [3] |
| Nude Mice | HN5 (Squamous Cell Carcinoma) | Chronic administration | No influence on tumor growth due to rapid in vivo elimination. | [2][3] |
| Rats | N/A (Pharmacokinetics) | N/A | Rapid bi-exponential elimination with a terminal half-life of 50.4 minutes. | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and a typical experimental workflow for its evaluation in NSCLC cell lines, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Application Notes and Protocol for Western Blot Analysis of EGFR Phosphorylation Following RG13022 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key target for therapeutic intervention.[1][3]
RG13022, also known as Tyrphostin this compound, is a tyrosine kinase inhibitor that specifically targets the autophosphorylation of the EGF receptor.[4][5] By competitively inhibiting ATP binding, this compound effectively blocks EGFR autophosphorylation and subsequent downstream signaling, leading to the suppression of cancer cell proliferation.[5] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on EGFR phosphorylation in cultured cells.
Quantitative Data Summary
This compound has been shown to inhibit EGFR autophosphorylation and EGF-stimulated cell growth in a dose-dependent manner. The following table summarizes the key inhibitory concentrations (IC50) of this compound from cellular assays.
| Inhibitor | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | EGFR Autophosphorylation | In vitro kinase assay (immunoprecipitates) | - | 4 µM | [4][5] |
| This compound | EGFR Autophosphorylation | Cellular Assay | HER 14 | 5 µM | [4] |
| This compound | Colony Formation | Cellular Assay | HER 14 | 1 µM | [4][5] |
| This compound | DNA Synthesis | Cellular Assay | HER 14 | 3 µM | [4][5] |
| This compound | Colony Formation | Cellular Assay | MH-85 | 7 µM | [4] |
| This compound | DNA Synthesis | Cellular Assay | MH-85 | 1.5 µM | [4] |
Signaling Pathway Overview
The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT, which drive cellular proliferation and survival. This compound inhibits the initial autophosphorylation step, thereby blocking these downstream signals.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on EGFR phosphorylation levels using Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A431, HER 14, or other EGFR-expressing cell lines.
-
Culture Medium: DMEM or other appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
EGF (Epidermal Growth Factor): Reconstitute according to the manufacturer's instructions.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[2][6]
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4X Laemmli sample buffer.
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels (e.g., 4-20% gradient).[1]
-
Transfer Membrane: PVDF or nitrocellulose membrane.[6]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6][7]
-
Primary Antibodies:
-
Rabbit anti-phospho-EGFR (e.g., Tyr1068 or Tyr1173).
-
Rabbit or Mouse anti-total EGFR.
-
Mouse anti-β-actin (as a loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG.
-
HRP-conjugated Goat anti-Mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[1]
-
Wash Buffer: TBST.
Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.[6]
-
Serum Starvation (Optional): To reduce basal EGFR phosphorylation, aspirate the growth medium and replace it with a serum-free medium for 16-24 hours before treatment.[1][6]
-
This compound Treatment: Prepare dilutions of this compound in a serum-free or low-serum medium from the DMSO stock. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for a specified duration (e.g., 1-4 hours). Include a vehicle control (DMSO) treatment.[6]
-
EGF Stimulation: To induce EGFR phosphorylation, stimulate the cells with EGF at a final concentration of 100 ng/mL for 15-30 minutes at 37°C.[1]
Sample Preparation
-
Cell Lysis: Immediately after stimulation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[1][6]
-
Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant (total protein extract) to a new pre-chilled tube. Determine the protein concentration of each sample using a BCA protein assay.[1]
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final 1X concentration and boil at 95-100°C for 5 minutes.[6]
Western Blotting
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane.[1][6] Run the gel at 100-150V until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[1][6]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-total EGFR, or anti-β-actin) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. A typical dilution is 1:1000.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.[1]
-
Signal Capture: Capture the chemiluminescent signal using a digital imager or X-ray film.[1]
-
Stripping and Re-probing (Optional): To detect total EGFR or a loading control on the same membrane, the membrane can be stripped of the initial antibodies and re-probed.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated EGFR signal to the total EGFR signal for each sample.
-
Further normalize to the loading control (e.g., β-actin) to account for any loading inaccuracies.
-
Plot the normalized p-EGFR levels against the concentration of this compound to determine the dose-dependent inhibitory effect.
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Using 5% BSA instead of milk for blocking is recommended for phospho-protein detection to avoid cross-reactivity with casein.[8]
-
Weak or No Signal: Confirm the expression of EGFR in the chosen cell line. Ensure the use of phosphatase inhibitors during cell lysis. Optimize antibody concentrations and incubation times.
-
Inconsistent Results: Maintain consistent cell confluency, treatment times, and protein loading amounts across experiments.
For more detailed guidance on western blotting for phosphorylated proteins, refer to general protocols and best practices.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 9. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for Assessing RG13022 Efficacy in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG13022 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Dysregulation of the EGFR signaling pathway is a common driver in a variety of cancers, making it a key target for therapeutic intervention. This compound competitively binds to the ATP-binding site within the EGFR kinase domain, which blocks receptor autophosphorylation and subsequent activation of downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways.[2] This inhibition ultimately leads to a reduction in tumor cell proliferation and survival.[2] These application notes provide a comprehensive guide to assessing the in vitro and in vivo efficacy of this compound in relevant tumor models.
Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by disrupting the EGFR signaling cascade. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate downstream pathways critical for cell growth and survival.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 (µM) |
| HER 14 | EGFR Autophosphorylation | 5 |
| HER 14 | Colony Formation | 1 |
| HER 14 | DNA Synthesis | 3 |
| MH-85 | Colony Formation | 7 |
| MH-85 | DNA Synthesis | 1.5 |
| Cell-free | EGFR Autophosphorylation | 4 |
Data compiled from references[1].
Table 2: In Vivo Efficacy of this compound in a Nude Mouse Xenograft Model
| Tumor Model | Treatment | Dosage | Outcome |
| MH-85 | This compound | 400 µ g/mouse/day | Significant inhibition of tumor growth, reduced cachexia and hypercalcemia, increased food intake and activity, prolonged lifespan. |
Data compiled from reference.
Experimental Protocols
In Vitro Efficacy Assessment
The following protocols are designed to assess the efficacy of this compound on cancer cell lines known to be dependent on EGFR signaling, such as HER 14 and MH-85.
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
HER 14 or MH-85 cells
-
Complete culture medium (e.g., DMEM or α-MEM with 10% FCS)
-
Serum-free or low-serum medium
-
This compound stock solution (dissolved in DMSO)[3]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Serum Starvation (Optional): To reduce basal EGFR activation, replace the medium with serum-free or low-serum medium and incubate for 16-24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
HER 14 or MH-85 cells
-
Complete culture medium
-
This compound stock solution
-
6-well plates or 10-cm dishes
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200 cells/10-cm dish for HER 14, 100 cells/well in a 24-well plate for MH-85) in complete medium.
-
Treatment: After overnight incubation, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, changing the medium with fresh this compound or vehicle every 2-3 days.
-
Fixation and Staining: When colonies are visible, wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the vehicle control to determine the IC50.
This assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.
Materials:
-
HER 14 or MH-85 cells
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Cell Proliferation Assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Substrate Reaction: Wash the wells and add the substrate solution. Incubate until a color change is observed.
-
Absorbance Measurement: Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of DNA synthesis inhibition relative to the vehicle control to determine the IC50 value.
In Vivo Efficacy Assessment
The following protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
4- to 6-week-old male BALB/c nu/nu mice
-
MH-85 tumor cells
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., sterile saline, PBS with a solubilizing agent like DMSO and/or Tween 80)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 MH-85 cells (resuspended in sterile PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Prepare the this compound formulation. A suggested dose is 400 µ g/mouse/day . The route of administration should be optimized (e.g., intravenous, intraperitoneal, or oral gavage). Administer the vehicle to the control group.
-
Tumor Measurement and Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²) / 2). Monitor animal weight, food and water intake, and overall health.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size or based on a set duration), euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate tumor growth inhibition (TGI).
Pharmacodynamic Biomarker Analysis
To confirm the mechanism of action of this compound in vivo, the following analyses can be performed on the harvested tumor tissues.
This protocol assesses the phosphorylation status of EGFR and a key downstream effector, ERK.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tumor tissue in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
This protocol measures the proliferation index in the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution
-
Primary antibody (anti-Ki-67)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the FFPE tumor sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Blocking and Antibody Incubation: Block endogenous peroxidase activity and non-specific binding sites. Incubate with the primary anti-Ki-67 antibody.
-
Detection: Incubate with the secondary antibody, followed by the DAB substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Under a microscope, quantify the percentage of Ki-67-positive cells (proliferating cells) in multiple fields of view.
Conclusion
The protocols and data presented in these application notes provide a robust framework for evaluating the efficacy of the EGFR inhibitor this compound in preclinical tumor models. By employing a combination of in vitro assays to determine potency and cellular effects, and in vivo studies to assess anti-tumor activity and pharmacodynamic responses, researchers can gain a comprehensive understanding of the therapeutic potential of this compound.
References
Application Notes and Protocols for RG13022 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG13022, also known as Tyrphostin AG-126, is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR). By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound inhibits receptor autophosphorylation and subsequent downstream signaling pathways crucial for cell proliferation and survival.[1] This mechanism makes it a compound of interest for cancer research, particularly in tumors characterized by EGFR overexpression or dysregulation. These application notes provide detailed protocols for the administration of this compound in animal studies, based on available preclinical data.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting the autophosphorylation of the EGF receptor.[2][3] This action blocks the initiation of a cascade of downstream signaling events that are critical for tumor growth and survival. The primary pathways affected include the Ras-Raf-MEK-ERK pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway.
References
- 1. The tyrosine kinase inhibitor tyrphostin AG 126 reduced the development of colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Tyrosine Kinase Inhibitor Tyrphostin AG126 Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tyrosine kinase inhibitor tyrphostin AG 126 reduces the multiple organ failure induced by zymosan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Guide to RG13022 in Laboratory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG13022, also known as Tyrphostin RG-13022, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site within the EGFR kinase domain, this compound effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] This inhibitory action makes this compound a valuable tool for investigating the role of EGFR signaling in various cellular processes, including proliferation, survival, and differentiation, particularly in the context of cancer research. Dysregulation of the EGFR pathway is a common driver in numerous malignancies, making targeted inhibitors like this compound essential for both basic research and preclinical drug development.
Mechanism of Action and Signaling Pathway
Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are critical for cell proliferation and survival.[2] this compound exerts its inhibitory effect by preventing this initial autophosphorylation step, thereby shutting down these downstream signals.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize key IC50 values.
| Assay Type | Target | Cell Line/System | IC50 Value | Reference |
| EGFR Autophosphorylation | EGFR | Cell-free (immunoprecipitates) | 4 µM | [1] |
| EGFR Autophosphorylation | EGFR | HER 14 cells | 5 µM | |
| Cell Proliferation | - | HT-22 neuronal cells | 1 µM | [2] |
| Assay Type | Cell Line | Stimulant | IC50 Value | Reference |
| Colony Formation | HER 14 | 50 ng/mL EGF | 1 µM | |
| DNA Synthesis | HER 14 | 50 ng/mL EGF | 3 µM | |
| Colony Formation | MH-85 | 50 ng/mL EGF | 7 µM | |
| DNA Synthesis | MH-85 | 50 ng/mL EGF | 1.5 µM |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
Protocol 1: Inhibition of EGFR Autophosphorylation in Whole Cells (Western Blot)
This protocol details the assessment of this compound's ability to inhibit EGF-induced EGFR phosphorylation in a cellular context.
Materials:
-
Cell line with EGFR expression (e.g., A431, HER 14)
-
Complete culture medium
-
Serum-free culture medium
-
This compound
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 16-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 15-30 minutes at 37°C.
-
Cell Lysis:
-
Place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil at 95-100°C for 5 minutes.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
EGF
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Allow cells to attach overnight, then replace the medium with fresh medium containing various concentrations of this compound and 50 ng/mL EGF. Include a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh treatment medium every 3-4 days.
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain with Crystal Violet solution for 20-30 minutes.
-
-
Quantification:
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Protocol 3: DNA Synthesis Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
EGF
-
96-well plates
-
BrdU Labeling and Detection Kit (commercially available)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and 50 ng/mL EGF.
-
BrdU Labeling: After the desired treatment period (e.g., 24-48 hours), add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Detection: Follow the manufacturer's protocol for the BrdU detection kit, which typically involves:
-
Fixing and denaturing the DNA.
-
Incubating with an anti-BrdU antibody.
-
Adding a substrate to produce a colorimetric or fluorescent signal.
-
-
Quantification: Measure the absorbance or fluorescence using a plate reader.
Conclusion
This compound is a well-characterized inhibitor of EGFR tyrosine kinase activity, making it a valuable research tool. The protocols provided herein offer a framework for investigating the cellular effects of this compound, from its direct impact on EGFR autophosphorylation to its downstream consequences on cell proliferation and survival. By employing these methods, researchers can further elucidate the role of EGFR signaling in their specific models and explore the therapeutic potential of EGFR inhibition.
References
Troubleshooting & Optimization
RG13022 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with RG13022 in aqueous solutions. The following question-and-answer format directly addresses common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What am I doing wrong?
A1: this compound is known to be insoluble in water and aqueous buffers alone.[1] To achieve a working solution, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in fresh, high-quality DMSO.[1][2] It is crucial to use newly opened DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2] For example, you can prepare a 100 mg/mL stock solution in DMSO, which may require sonication to fully dissolve.[2] Once dissolved, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A3: The tolerance of cell lines to DMSO can vary. Generally, it is advisable to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. However, the specific tolerance of your cell line should be determined empirically by running a vehicle control experiment.
Q4: My this compound precipitates when I add the DMSO stock solution to my aqueous experimental medium. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are some troubleshooting steps:
-
Final Concentration: Ensure the final concentration of this compound in your aqueous medium does not exceed its solubility limit in that medium.
-
Method of Dilution: Add the DMSO stock solution to your aqueous medium dropwise while vortexing or stirring to ensure rapid and even dispersion.
-
Use of Surfactants or Co-solvents: For in vivo studies or challenging in vitro systems, a formulation containing surfactants or co-solvents can be used to improve solubility.
Q5: Are there established formulations to improve the solubility of this compound for in vivo studies?
A5: Yes, there are established protocols for formulating this compound for in vivo administration. These typically involve a mixture of solvents and solubilizing agents. MedChemExpress provides specific protocols that yield a clear solution.[2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Source |
| Water | Insoluble | - | [1] |
| DMSO | ≥ 100 mg/mL (375.53 mM) | Requires ultrasonic treatment. Use fresh DMSO. | [2] |
| Ethanol | 5 mg/mL | - | [1] |
Table 2: Recommended Formulations for in vivo Use
| Formulation Components | Final Concentration of this compound | Notes | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.39 mM) | Yields a clear solution. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.39 mM) | Yields a clear solution. | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.39 mM) | Yields a clear solution. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution (Molecular Weight: 266.29 g/mol ), you will need 2.66 mg of this compound.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, high-purity DMSO. For a 10 mM stock, you would add 1 mL of DMSO for every 2.66 mg of this compound.
-
If necessary, sonicate the solution in a water bath until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
Protocol 2: Preparation of a Working Solution for in vitro Cell-Based Assays
-
Thaw an aliquot of your this compound DMSO stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration remains below the tolerance limit of your cells (typically <0.5%).
-
While gently vortexing your cell culture medium, add the calculated volume of the this compound stock solution dropwise.
-
Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualization
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] It competitively binds to the ATP-binding site of the EGFR kinase domain, which in turn blocks receptor autophosphorylation and downstream signaling pathways.[3] The following diagram illustrates the simplified EGFR signaling pathway that is inhibited by this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
The following workflow diagram outlines the troubleshooting process for this compound solubility issues.
Caption: A logical workflow for resolving this compound solubility problems.
References
how to prevent RG13022 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of RG13022 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound, also known as Tyrphostin RG-13022, is a tyrosine kinase inhibitor that targets the epidermal growth factor (EGF) receptor.[1][2] It is sparingly soluble in aqueous solutions and is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol for experimental use.[1][3] It is important to use fresh, high-quality DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of this compound.[1][2]
Q2: I observed a precipitate in my cell culture media after adding this compound. What could be the cause?
Precipitation of this compound in cell culture media can be caused by several factors:
-
Exceeding Solubility Limit: The concentration of this compound in the final culture medium may be higher than its solubility limit in that specific aqueous environment.[4]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous culture medium can cause a sudden change in solvent polarity, leading to precipitation.[4] This is a common issue with hydrophobic compounds.[5]
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. For instance, adding a cold stock solution to warm media can cause the compound to precipitate.[4]
-
Media Components: Interactions with components in the cell culture medium, such as salts, proteins, and pH changes, can lead to the formation of insoluble complexes.[4]
-
Improper Stock Solution Preparation: If the initial stock solution in DMSO is not fully dissolved, any undissolved particles will be visible upon dilution in the media.[6]
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
To prevent precipitation, consider the following strategies:
-
Optimize Solvent and Stock Concentration: Prepare a high-concentration stock solution of this compound in 100% fresh, high-quality DMSO.[1][2] Ensure the compound is fully dissolved; gentle warming and vortexing can aid dissolution.[7]
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions. First, dilute the stock in a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to minimize solvent-induced precipitation and cellular toxicity.[5]
-
Pre-warm Media: Always pre-warm the cell culture medium to 37°C before adding the this compound solution.[4][7]
-
Determine Kinetic Solubility: Before conducting your main experiment, perform a kinetic solubility assay to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.[4]
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this troubleshooting guide:
| Issue | Possible Cause | Recommended Action |
| Cloudiness or visible particles immediately after adding this compound | Exceeding the kinetic solubility of the compound in the culture medium.[4] | Determine the kinetic solubility of this compound in your specific medium (see protocol below). Lower the final concentration of this compound in your experiment. |
| "Solvent shock" from rapid dilution of DMSO stock.[4] | Prepare an intermediate dilution of the this compound stock in a small volume of pre-warmed media before adding it to the final culture volume. | |
| Precipitate forms over time during incubation | The compound is unstable in the culture medium at 37°C. | Conduct a time-course solubility study to assess the stability of this compound in your media over the duration of your experiment. |
| pH of the medium is changing due to cell metabolism.[4] | Use a medium buffered with HEPES to maintain a stable pH. Ensure proper CO2 levels in the incubator. | |
| Interaction with serum proteins or other media components.[4] | Test the solubility of this compound in a simpler buffer like PBS to see if media components are the issue. If using serum, try reducing the serum concentration or adding the compound before the serum.[6] | |
| Inconsistent precipitation between experiments | Inconsistent stock solution preparation or storage. | Ensure the this compound stock solution is fully dissolved and stored properly (e.g., in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles).[1] Use fresh, anhydrous DMSO for preparing stock solutions.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming at 37°C can be used to aid dissolution.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
-
Protocol 2: Determination of Kinetic Solubility of this compound in Cell Culture Media
-
Objective: To determine the maximum concentration of this compound that can be added to a specific cell culture medium without immediate precipitation.[4]
-
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C[7]
-
Sterile 1.5 mL microcentrifuge tubes or a 96-well plate
-
Precision pipettes and sterile tips
-
Vortex mixer
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, to test concentrations up to 100 µM, you could prepare dilutions at 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a vehicle control (DMSO only).
-
To prepare the highest concentration (e.g., 100 µM from a 100 mM stock), add 1 µL of the stock solution to 999 µL of the pre-warmed medium. Vortex gently immediately after adding the stock.[7]
-
Perform serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.
-
Incubate the dilutions at 37°C for a relevant period (e.g., 2 hours).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment). A microscope can be used for more sensitive detection.
-
The highest concentration that remains clear is considered the kinetic solubility of this compound in that specific medium.
-
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation in cell culture.
Caption: The inhibitory effect of this compound on the EGF receptor signaling pathway.
References
addressing RG13022 instability in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of RG13022 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its mechanism of action involves competitively binding to the ATP-binding site of the EGFR kinase domain. This binding blocks the autophosphorylation of the receptor and subsequently inhibits downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C, protected from light. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. While the compound is stable for short periods at ambient temperature during shipping, prolonged exposure to light and higher temperatures should be avoided.
Q3: I am observing inconsistent results in my long-term cell culture experiments with this compound. Could this be due to compound instability?
A3: Yes, inconsistent results in long-term experiments are a strong indicator of compound instability. This compound, like other tyrphostins, is susceptible to degradation, particularly photodegradation.[1] Instability can lead to a decrease in the effective concentration of the active compound over time, resulting in variable experimental outcomes. Some degradation products of similar tyrphostins have been shown to be more potent than the parent compound, which can further complicate the interpretation of results.[2][3]
Q4: What are the known degradation pathways for this compound?
A4: The primary documented degradation pathway for this compound is photodegradation. When exposed to light, this compound in solution can undergo photoisomerization to its E-isomer. In the solid state, it can form [2+2]-cycloaddition products.[1] While specific data on hydrolytic degradation (degradation in aqueous media) is not extensively published for this compound, the general instability of tyrphostins in solution suggests that hydrolysis may also contribute to its degradation over time in cell culture media.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased or variable inhibitory effect over time in a multi-day experiment. | This compound degradation in cell culture medium at 37°C. | 1. Replenish this compound: For experiments lasting longer than 24-48 hours, consider replacing the medium with freshly prepared this compound-containing medium every 24 hours. 2. Protect from light: Culture plates should be protected from direct light exposure. Use amber-colored plates or keep plates in a dark incubator. 3. Establish a stability baseline: Perform a time-course experiment to quantify the stability of this compound in your specific cell culture medium under standard incubation conditions (37°C, 5% CO2). Analyze the concentration of this compound at different time points (e.g., 0, 24, 48, 72 hours) using HPLC. |
| Precipitation of this compound in stock solution or cell culture medium. | Poor solubility in aqueous solutions. Exceeding the solubility limit. | 1. Use high-quality, anhydrous DMSO: Prepare stock solutions in anhydrous DMSO to a concentration of 10-20 mM.[4] 2. Perform serial dilutions: When diluting the DMSO stock into aqueous cell culture medium, perform intermediate dilutions in pre-warmed medium to prevent shocking the compound and causing precipitation. 3. Ensure final DMSO concentration is low: Keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced toxicity and to minimize precipitation. |
| Unexpected or off-target cellular effects. | Formation of active degradation products. Inhibition of other kinases at high concentrations. | 1. Confirm on-target activity: Verify that this compound is inhibiting the phosphorylation of EGFR and its direct downstream targets (e.g., Akt, ERK) at the concentrations used in your experiments. 2. Perform dose-response experiments: Determine the IC50 of this compound in your cell line and use concentrations in the range of the IC50 for your long-term experiments to minimize off-target effects. 3. Use appropriate controls: Include vehicle-only (DMSO) controls and untreated controls in all experiments. |
| Inconsistent results between experimental replicates. | Variability in cell seeding density. Inconsistent preparation of this compound working solutions. Mycoplasma contamination. | 1. Standardize cell seeding: Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh working solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Do not store diluted aqueous solutions. 3. Test for mycoplasma: Regularly test cell cultures for mycoplasma contamination, as it can affect cellular responses and compound stability. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the powdered compound in anhydrous DMSO. Gentle vortexing may be required to fully dissolve the compound.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (Example Protocol)
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines over a 72-hour period.
Materials:
-
This compound 10 mM stock solution in DMSO
-
Adherent cancer cell line (e.g., A431, which overexpresses EGFR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO (for formazan solubilization)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment (Day 1):
-
Prepare serial dilutions of the 10 mM this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Medium Change (for long-term experiments, e.g., > 48 hours):
-
At 48 hours post-treatment, carefully aspirate the medium from each well.
-
Replace with 100 µL of freshly prepared medium containing the respective concentrations of this compound or controls. This step is crucial to mitigate the effects of compound degradation.
-
-
Cell Viability Assessment (Day 3):
-
After 72 hours of total incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Cellular Resistance to RG13022
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the EGFR inhibitor, RG13022.
Introduction to this compound
This compound is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[1][2] By competitively binding to the ATP-binding site within the EGFR kinase domain, this compound inhibits receptor autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways.[2] These pathways are crucial for cell proliferation, survival, and differentiation.[2] Consequently, this compound is effective in suppressing the growth of cancer cells that are dependent on EGFR signaling.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cellular resistance to EGFR inhibitors like this compound?
A1: Resistance to EGFR tyrosine kinase inhibitors (TKIs) is a significant challenge and can be broadly categorized into several mechanisms:
-
Secondary Mutations in EGFR: The most common mechanism is the development of a "gatekeeper" mutation, such as T790M, in the EGFR kinase domain. This mutation increases the receptor's affinity for ATP, reducing the inhibitor's binding efficacy.[3][4][5][6] Another resistance mutation is C797S, which can interfere with the binding of covalent EGFR inhibitors.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that circumvent the need for EGFR signaling. A primary example is the amplification or overexpression of the MET receptor tyrosine kinase, which can then activate the PI3K/AKT pathway independently of EGFR.[4][5][7][8][9] Overexpression of other receptor tyrosine kinases like HER2 and AXL, or their ligands like hepatocyte growth factor (HGF), can also contribute to resistance.[1][2][7]
-
Aberrations in Downstream Signaling Pathways: Mutations in components downstream of EGFR, such as KRAS or PIK3CA, can lead to constitutive activation of the MAPK or PI3K/AKT pathways, respectively.[5][8][10] This renders the cells insensitive to the inhibition of EGFR.
-
Histologic and Phenotypic Transformation: In some cases, cancer cells can undergo a change in their cellular identity, such as transforming from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC) or undergoing an epithelial-to-mesenchymal transition (EMT).[1][2][9] These transformed cells may no longer be dependent on EGFR signaling for their survival.
-
Impaired Apoptosis: Resistance can also arise from alterations in the apoptotic machinery, such as through deletion polymorphisms in the BCL2-like 11 (BIM) gene, which is essential for EGFR TKI-mediated apoptosis.[8][10]
Q2: My cells were initially sensitive to this compound, but now they are not responding. How can I confirm that they have developed resistance?
A2: The first step is to perform a dose-response experiment to compare the IC50 value (the concentration of the inhibitor required to inhibit cell growth by 50%) of this compound in your current cell line with that of the original, sensitive parental cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance. You should then proceed to investigate the potential underlying mechanisms as detailed in the troubleshooting guide below.
Q3: Can this compound be used to treat all cancers with high EGFR expression?
A3: Not necessarily. While high EGFR expression is a prerequisite, the presence of activating mutations in EGFR, such as exon 19 deletions or the L858R mutation, is a much stronger predictor of sensitivity to EGFR TKIs.[11] Furthermore, the presence of pre-existing resistance mechanisms, such as KRAS mutations, can confer intrinsic resistance to this compound, even in the presence of high EGFR expression.[2][8]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during this compound treatment experiments.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| No inhibition of cell proliferation in an EGFR-positive cell line. | 1. The cell line may have intrinsic resistance (e.g., KRAS mutation). 2. The cell line may have a primary resistance mutation in EGFR (e.g., T790M). 3. The concentration of this compound is too low. 4. The inhibitor has degraded. | 1. Sequence the EGFR and KRAS genes in your cell line. 2. Perform a dose-response curve to determine the IC50. 3. Test the inhibitor on a known sensitive cell line as a positive control. 4. Prepare fresh dilutions of this compound for each experiment. |
| Initial response to this compound followed by a loss of efficacy. | 1. Development of a secondary resistance mutation in EGFR (e.g., T790M). 2. Activation of a bypass signaling pathway (e.g., MET amplification). 3. Downregulation of EGFR expression. | 1. Sequence the EGFR gene of the resistant cells to check for new mutations.[11][12] 2. Perform a Western blot to assess the phosphorylation status of EGFR, MET, AKT, and ERK. Increased p-MET, p-AKT, or p-ERK in the presence of this compound suggests bypass pathway activation.[13][14] 3. Quantify EGFR expression levels via Western blot or flow cytometry. |
| Inconsistent results between experiments. | 1. Variability in cell density or confluency at the time of treatment. 2. Inconsistent inhibitor concentration due to improper storage or handling. 3. High passage number of the cell line leading to genetic drift. | 1. Standardize cell seeding protocols to ensure consistent cell numbers and confluency. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. 3. Use cells within a defined low passage number range and perform regular cell line authentication. |
| High background in Western blots for phosphorylated proteins. | 1. Inadequate blocking of the membrane. 2. Suboptimal antibody concentrations. 3. Insufficient washing. 4. Use of milk as a blocking agent for phospho-specific antibodies (casein is a phosphoprotein). | 1. Increase blocking time and/or the concentration of the blocking agent (e.g., 5% BSA). 2. Titrate primary and secondary antibody concentrations to optimize the signal-to-noise ratio. 3. Increase the number and duration of wash steps. 4. Use 5% Bovine Serum Albumin (BSA) in TBST as the blocking buffer for all phospho-specific antibody incubations.[15] |
Quantitative Data Summary
The following table provides a summary of the half-maximal inhibitory concentrations (IC50) for representative EGFR inhibitors against various cell lines, illustrating the impact of EGFR mutation status on inhibitor sensitivity.
| EGFR Inhibitor | Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| Gefitinib | A431 | Wild-Type (overexpressed) | 0.08 | [16] |
| Erlotinib | A431 | Wild-Type (overexpressed) | 0.1 | [16] |
| Lapatinib | A431 | Wild-Type (overexpressed) | 0.16 | [16] |
| Gefitinib | H3255 | L858R | 0.075 | [16] |
| Dacomitinib | H3255 | L858R | 0.007 | [16] |
| Afatinib | NCI-H1975 | L858R/T790M | < 0.1 | [16] |
Strategies to Overcome this compound Resistance
Once a mechanism of resistance has been identified, several strategies can be employed to overcome it.
-
Combination Therapy: This is a promising approach to combat resistance.[17]
-
Targeting Bypass Pathways: If resistance is mediated by the activation of a bypass pathway, combining this compound with an inhibitor of that pathway can restore sensitivity. For example, in cases of MET amplification, a combination of an EGFR inhibitor and a MET inhibitor has been shown to be effective.[9][18]
-
Dual EGFR Blockade: Combining a TKI like this compound with an EGFR-targeted monoclonal antibody such as cetuximab can provide a more complete blockade of the EGFR pathway and may overcome some forms of resistance.[1][7]
-
-
Next-Generation Inhibitors: The development of newer generations of EGFR inhibitors is an ongoing effort to combat resistance.[19] For instance, third-generation inhibitors have been specifically designed to be effective against the T790M resistance mutation.[1] While this compound is a first-generation inhibitor, understanding its limitations can guide the selection of more advanced inhibitors in resistant settings.
-
Targeting Downstream Effectors: In cases where downstream pathways like PI3K/AKT or MAPK are constitutively active, inhibitors of key components of these pathways (e.g., MEK inhibitors or PI3K inhibitors) can be used in combination with this compound.
Visualizing Cellular Pathways and Workflows
EGFR Signaling Pathway
References
- 1. ascopubs.org [ascopubs.org]
- 2. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detecting EGFR Mutations in Patients with Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. testing.com [testing.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of PI3K/AKT and MAPK/ERK pathways activation in oral lymphatic malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Strategies for overcoming resistance to EGFR family tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing RG13022 Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on the effective use of RG13022, a tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). Our goal is to help you design experiments that minimize off-target effects and ensure the reliability of your results.
This guide includes frequently asked questions (FAQs) and troubleshooting advice in a user-friendly question-and-answer format. We also provide detailed experimental protocols and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a tyrosine kinase inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It functions by competitively binding to the ATP-binding site within the kinase domain of EGFR. This binding action blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.[3] By inhibiting EGFR autophosphorylation, this compound effectively suppresses downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3]
Q2: What are the known on-target effects of this compound in cellular assays?
A2: In cellular assays, this compound has been shown to inhibit the autophosphorylation of the EGF-receptor.[4] This on-target activity leads to a dose-dependent inhibition of EGF-stimulated cancer cell proliferation, colony formation, and DNA synthesis.[2][4]
Q3: What are off-target effects, and why are they a concern when using this compound?
Q4: Is there a known off-target profile for this compound?
A4: Currently, a comprehensive public database of the kinase selectivity profile for this compound is not available. However, studies on other members of the tyrphostin family of inhibitors suggest that while some can be highly selective for EGFR, off-target interactions with other kinases, such as c-erbB-2, JAK2, and protein kinase CK2, can occur.[6][7] Therefore, it is crucial for researchers to empirically determine the off-target profile of this compound within their specific experimental system.
Q5: What are some general strategies to minimize off-target effects in my experiments?
A5: Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect. This reduces the likelihood of engaging lower-affinity off-targets.[5]
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Employ Structurally Distinct Inhibitors: Use a second, structurally different inhibitor that also targets EGFR to confirm that the observed phenotype is not due to a shared off-target effect of this compound.[5]
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Utilize Genetic Validation: Techniques like siRNA or CRISPR-Cas9 to knockdown or knockout EGFR can help confirm that the observed phenotype is a direct result of modulating the intended target.[5]
-
Perform Control Experiments: Always include vehicle-only (e.g., DMSO) controls in your experiments to account for any effects of the solvent.
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of EGFR.
-
Possible Cause: The observed phenotype may be a result of off-target effects rather than on-target inhibition of EGFR.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations. An on-target effect should correlate with the known IC50 for EGFR inhibition, while off-target effects may appear at higher concentrations.
-
Validate with a Secondary Inhibitor: Treat cells with a structurally unrelated EGFR inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound.
-
Conduct a Rescue Experiment: If possible, transfect cells with a mutant version of EGFR that is resistant to this compound. If the phenotype is not rescued, it suggests the involvement of other targets.
-
Issue 2: My compound shows significant toxicity in cell lines at concentrations required for EGFR inhibition.
-
Possible Cause: The toxicity may be due to off-target effects on essential cellular processes.
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the minimal concentration of this compound required for on-target inhibition and use concentrations at or slightly above the IC50 for EGFR.
-
Conduct a Cell Viability Assay: Use multiple cell lines, including those that do not express high levels of EGFR, to see if the toxicity is cell-type specific. If toxicity persists in EGFR-low cells, it is likely due to off-target effects.
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Run an Off-Target Screen: A broad kinase profiling assay can help identify potential unintended targets that could be mediating the toxic effects.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and provide a template for recording data from off-target profiling experiments.
Table 1: On-Target Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (EGFR Autophosphorylation) | 4 µM | Cell-free immunoprecipitates | [2][4] |
| IC50 (EGFR Autophosphorylation) | 5 µM | HER 14 cells | [4] |
| IC50 (Colony Formation) | 1 µM | HER 14 cells | [2][4] |
| IC50 (DNA Synthesis) | 3 µM | HER 14 cells | [2][4] |
| IC50 (Colony Formation) | 7 µM | MH-85 cells | [4] |
| IC50 (DNA Synthesis) | 1.5 µM | MH-85 cells | [4] |
| IC50 (EGFR Kinase) | 1 µM | HT-22 cells | [3] |
Table 2: Example Off-Target Kinase Selectivity Profile for a Tyrosine Kinase Inhibitor (Hypothetical Data for this compound)
Disclaimer: The following data is hypothetical and for illustrative purposes only. A specific off-target profile for this compound is not publicly available. Researchers should perform their own kinase profiling to determine the actual off-target interactions.
| Kinase | IC50 (µM) | Fold Selectivity vs. EGFR (IC50 = 4 µM) |
| EGFR | 4 | 1 |
| c-erbB-2 | > 50 | > 12.5 |
| JAK2 | > 100 | > 25 |
| SRC | > 100 | > 25 |
| ABL | > 100 | > 25 |
| PDGFRβ | > 50 | > 12.5 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay
This protocol outlines a general workflow for assessing the selectivity of this compound against a panel of recombinant kinases.
Methodology:
-
Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations.
-
Assay Plate Setup: In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.
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Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.
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Incubation: Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
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Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well (e.g., ADP-Glo™ Kinase Assay).
-
Data Acquisition: Read the luminescence signal using a plate reader.
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Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that this compound binds to its intended target, EGFR, in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.
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Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).
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Protein Separation: Centrifuge the samples to pellet the aggregated proteins.
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Supernatant Collection: Collect the supernatant containing the soluble proteins.
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Detection: Analyze the amount of soluble EGFR remaining in the supernatant using Western blotting or an ELISA-based method.
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Analysis: The binding of this compound to EGFR will increase its thermal stability, resulting in more EGFR remaining in the soluble fraction at higher temperatures compared to the vehicle control.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
Caption: Logical relationships between on-target and potential off-target effects of this compound.
References
- 1. Off-target effects of epidermal growth factor receptor antagonists mediate retinal ganglion cell disinhibited axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cjc-1295-without-dac.com [cjc-1295-without-dac.com]
- 6. Tyrphostin B42 inhibits IL-12-induced tyrosine phosphorylation and activation of Janus kinase-2 and prevents experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with RG13022
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with RG13022. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[1][2] It functions by competitively binding to the ATP-binding site within the EGFR kinase domain. This action inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[2]
Q2: I am not observing the expected inhibitory effect of this compound on my cells. What could be the reason?
A2: There are several potential reasons for a lack of inhibitory effect:
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Cell Line Specificity: The targeted cells may not be dependent on the EGFR signaling pathway for their proliferation. This compound is most effective in cells where EGFR is overexpressed or dysregulated.[2]
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Compound Integrity: Ensure that this compound has been stored correctly to prevent degradation. Stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
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Experimental Conditions: The concentration of growth factors in your media, such as EGF, insulin, or IGF-I, can influence the observed effect.[1] Ensure your experimental setup includes appropriate controls.
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Compound Preparation: Improper dissolution of this compound can lead to a lower effective concentration. Please refer to the detailed preparation protocols below.
Q3: My experimental results with this compound are inconsistent across different batches. What are the common causes for this variability?
A3: Inconsistent results can often be traced back to variations in compound preparation and handling or subtle differences in experimental protocols.
-
Solubility Issues: this compound can be challenging to dissolve. If you observe any precipitation or phase separation during the preparation of your working solution, gentle heating and/or sonication may be necessary to ensure complete dissolution.[1]
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Freshness of Working Solutions: For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[1] For in vitro assays, avoid repeated freeze-thaw cycles of stock solutions.
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Protocol Adherence: Minor deviations in cell seeding density, serum concentration, or the timing of this compound and growth factor addition can lead to significant variations in results.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No or low inhibition of cell proliferation | The cell line may not be dependent on EGFR signaling. | Test this compound on a well-characterized EGFR-dependent cell line (e.g., HER14, MH-85) as a positive control.[3] |
| This compound has degraded due to improper storage. | Ensure stock solutions are stored at -80°C or -20°C and have not exceeded their recommended storage period.[1] | |
| The concentration of this compound is too low. | Verify the IC50 values for your specific cell line and assay (see table below). Perform a dose-response experiment to determine the optimal concentration. | |
| High variability between replicate experiments | Incomplete dissolution of this compound. | During preparation of the working solution, visually inspect for any precipitates. If observed, use gentle heating or sonication to aid dissolution.[1] |
| Inconsistent timing of treatment. | Standardize the timing of cell seeding, this compound addition, and growth factor stimulation across all experiments. | |
| Differences in cell passage number or confluency. | Use cells within a consistent range of passage numbers and ensure similar confluency at the start of each experiment. | |
| Unexpected cellular toxicity | High concentration of solvent (e.g., DMSO). | Ensure the final concentration of the solvent in your cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Off-target effects at high concentrations. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific assay being performed.
| Assay | Cell Line / Condition | IC50 Value |
| EGFR Autophosphorylation | Cell-free immunoprecipitates | 4 µM[1][3] |
| EGFR Autophosphorylation | HER 14 cells | 5 µM[3] |
| Colony Formation | HER 14 cells (stimulated with 50 ng/mL EGF) | 1 µM[1][3] |
| DNA Synthesis | HER 14 cells (stimulated with 50 ng/mL EGF) | 3 µM[1][3] |
| Colony Formation | MH-85 cells | 7 µM[3] |
| DNA Synthesis | MH-85 cells | 1.5 µM[3] |
| EGFR Kinase Inhibition | HT-22 cells | 1 µM[2] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Stock Solution:
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Prepare a high-concentration stock solution in DMSO. For example, 25 mg/mL.
-
Store at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Working Solution for In Vivo Experiments (Example Protocol): [1] This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.
-
Add each solvent sequentially in the following volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare 1 mL of working solution:
-
Start with 100 µL of a 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
-
If any precipitation is observed, use gentle heating and/or sonication to dissolve.
-
Prepare fresh on the day of use.
Colony Formation Assay[3]
-
Cell Seeding: Plate HER 14 cells at a density of 200 cells per 10-cm dish or MH-85 cells at 100 cells per well in a 24-well plate. Use the appropriate complete medium (e.g., DMEM or alpha MEM with 10% FCS).
-
Adherence: Allow cells to adhere overnight in a cell culture incubator.
-
Treatment:
-
The next day, replace the medium with a low-serum medium (e.g., 0.5% PCS for HER 14 or 0.2% PCS for MH-85).
-
Add 50 ng/mL of EGF to stimulate proliferation.
-
Add varying concentrations of this compound to the treatment groups. Include a vehicle control group.
-
-
Incubation: Culture the cells for 10 days, replacing the medium with fresh medium containing EGF and this compound as needed.
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Staining and Analysis: After the incubation period, fix and stain the colonies (e.g., with crystal violet) and count the number of colonies in each treatment group.
Visualizations
Caption: Mechanism of action of this compound on the EGFR signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
Technical Support Center: Refinement of RG13022 Dosage for Specific Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of RG13022 dosage for specific cancer cell lines.
Frequently Asked Questions (FAQs)
Product Information and Handling
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Tyrphostin RG-13022, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It functions by competitively binding to the ATP-binding site within the kinase domain of EGFR.[2] This binding prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that are essential for cell proliferation, survival, and differentiation.[2] By inhibiting EGFR signaling, this compound can suppress the growth and survival of cancer cells, particularly those that overexpress or have a dysregulated EGFR.[2]
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) but insoluble in water. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. For long-term storage, it is recommended to store the stock solution at -20°C for up to one year or at -80°C for up to two years. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: At what concentration should I start my experiments?
A3: The optimal starting concentration of this compound will depend on the specific cell line and the experimental endpoint being measured. Based on existing data, a good starting point for in vitro experiments is in the low micromolar range. For example, the IC50 for inhibition of EGFR autophosphorylation is approximately 4 µM.[1] For functional assays, the IC50 values for inhibiting colony formation and DNA synthesis in HER14 cells are 1 µM and 3 µM, respectively. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration for your specific cell line and assay.
Cell Line Specific Information
Q4: What are the characteristics of the HER14 cell line?
A4: The HER14 cell line is a derivative of the mouse NIH 3T3 fibroblast cell line that has been genetically engineered to overexpress the human Epidermal Growth Factor Receptor (EGFR). This cell line is characterized by a high level of EGFR expression, with approximately 200,000 receptors per cell. It was established by transfecting NIH 3T3 cells with a plasmid containing the human EGFR gene. The parental NIH 3T3 cell line was derived from a NIH Swiss mouse embryo and is a fibroblast cell line. HER14 cells are a useful model for studying EGFR signaling and the effects of EGFR inhibitors.
Q5: What are the characteristics of the MH-85 cell line?
Troubleshooting Guides
Inconsistent or Unexpected Experimental Results
Q1: I am not observing the expected inhibitory effect of this compound on my cancer cell line. What should I check?
A1: If you are not seeing the expected results, consider the following troubleshooting steps:
-
Inhibitor Integrity:
-
Preparation and Storage: Confirm that the this compound stock solution was prepared correctly in anhydrous DMSO and stored at the recommended temperature to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Fresh Working Solutions: Always prepare fresh working dilutions of this compound from the stock solution for each experiment.
-
-
Experimental Conditions:
-
Cell Density: The confluency of your cells at the time of treatment can influence their response. Ensure consistent cell seeding density across experiments.
-
Treatment Duration: The time required for this compound to exert its effect can vary. Consider performing a time-course experiment to determine the optimal treatment duration.
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Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. If possible, consider reducing the serum concentration during the treatment period, ensuring it does not compromise cell viability on its own.
-
-
Cell Line Characteristics:
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EGFR Expression Levels: Verify the expression level of EGFR in your cell line. Cells with low or absent EGFR expression are not expected to be sensitive to this compound.
-
Downstream Mutations: The presence of activating mutations in downstream signaling molecules (e.g., KRAS, PIK3CA) can render cells resistant to EGFR inhibition.
-
-
Assay-Specific Issues:
-
MTT/XTT Assays: Ensure that the formazan crystals are fully solubilized before reading the absorbance. Incomplete solubilization is a common source of error.
-
Colony Formation Assay: The initial seeding density is critical. Too many cells can lead to confluent growth rather than distinct colonies, making quantification difficult.
-
Q2: My dose-response curve for this compound is not sigmoidal, or the results are highly variable between replicates. What could be the cause?
A2: A non-ideal dose-response curve or high variability can be due to several factors:
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Drug Solubility: At higher concentrations, this compound may precipitate out of the culture medium, especially if the final DMSO concentration is too low. Visually inspect your wells for any signs of precipitation. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a 96-well plate can be more susceptible to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
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Cell Clumping: Ensure you have a single-cell suspension before seeding. Cell clumps will lead to uneven growth and inaccurate results in viability and colony formation assays.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Specific Cell Lines
| Cell Line | Assay | IC50 Value (µM) |
| HER14 | EGFR Autophosphorylation | ~5 |
| HER14 | Colony Formation | 1 |
| HER14 | DNA Synthesis | 3 |
| MH-85 | Colony Formation | 7 |
| MH-85 | DNA Synthesis | 1.5 |
| (Cell-free) | EGFR Autophosphorylation | 4[1] |
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell lines of interest (e.g., HER14)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to undergo sustained proliferation and form colonies.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well, to be optimized for each cell line) in 6-well plates with complete culture medium.
-
Drug Treatment: The following day, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be carefully replaced every 3-4 days if necessary.
-
Fixation and Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Remove the methanol and stain the colonies with crystal violet solution for 15-30 minutes.
-
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.
DNA Synthesis Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for detection (e.g., TMB for HRP)
-
Stop solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours (the optimal time depends on the cell cycle length).
-
Fixation and Denaturation:
-
Remove the culture medium and fix the cells.
-
Denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.
-
-
Antibody Incubation: Add the anti-BrdU antibody to each well and incubate to allow binding to the incorporated BrdU.
-
Detection:
-
If using an HRP-conjugated antibody, add the TMB substrate and incubate until color develops. Stop the reaction with a stop solution.
-
If using a fluorescently-conjugated antibody, proceed to imaging or measurement.
-
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the amount of BrdU incorporation as a measure of DNA synthesis and cell proliferation.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the colony formation assay.
References
challenges in the clinical application of RG13022
Technical Support Center: RG13022
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in preclinical research. Please note that this compound is a tyrosine kinase inhibitor intended for research use only and is not for human or veterinary use.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR).[2] It functions by competitively binding to the ATP-binding site within the EGFR kinase domain. This action blocks the receptor's autophosphorylation and subsequent downstream signaling pathways, such as MAPK and PI3K/AKT, which are crucial for cell proliferation and survival.[2]
Q2: What are the typical concentrations for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. For instance, in HER 14 cells stimulated with EGF, the IC50 is 1 µM for colony formation and 3 µM for DNA synthesis.[1][3] For MH-85 cells, the IC50 values are 7 µM for colony formation and 1.5 µM for DNA synthesis.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound effective against cell growth stimulated by factors other than EGF?
A3: Yes, studies have shown that this compound can inhibit cell growth stimulated by insulin, insulin-like growth factor I (IGF-I), insulin-like growth factor II (IGF-II), and transforming growth factor alpha (TGF-α).[1] It has also been observed to block estrogen-stimulated phosphorylation of the EGF receptor and subsequent cell proliferation.[1]
Q4: How should I store this compound?
A4: Stock solutions of this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is recommended to use the solution within two years when stored at -80°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation of this compound in solution. | Low solubility in the chosen solvent system. | Gently heat and/or sonicate the solution to aid dissolution.[1] Ensure you are following a validated dissolution protocol. For in vivo studies, prepare a clear stock solution first before adding co-solvents.[1] |
| Inconsistent or no inhibition of EGFR autophosphorylation. | Incorrect concentration of this compound; degradation of the compound; issues with the assay protocol. | Verify the final concentration of this compound. Prepare fresh dilutions from a properly stored stock solution. Ensure the cell lysates are correctly prepared and that the immunoprecipitation protocol for the EGF receptor is optimized. |
| High variability in cell viability or proliferation assays. | Uneven cell seeding; edge effects in culture plates; contamination; incorrect this compound concentration. | Ensure a single-cell suspension for seeding. Avoid using the outer wells of culture plates. Regularly check for contamination. Perform a dose-response experiment to confirm the optimal inhibitory concentration for your cell line. |
| Unexpected off-target effects. | This compound may inhibit other kinases at higher concentrations. | Lower the concentration of this compound to a range that is more specific for EGFR. If possible, include control experiments with other kinase inhibitors to assess specificity. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various experimental contexts.
| Assay | Cell Line / System | IC50 Value |
| EGF Receptor Autophosphorylation | Cell-free immunoprecipitates | 4 µM[1][3] |
| EGF Receptor Autophosphorylation | HER 14 cells | 5 µM[3] |
| Colony Formation | HER 14 cells | 1 µM[1][3] |
| DNA Synthesis | HER 14 cells | 3 µM[1][3] |
| Colony Formation | MH-85 cells | 7 µM[3] |
| DNA Synthesis | MH-85 cells | 1.5 µM[3] |
| EGF Receptor Kinase Inhibition | HT-22 neuronal cells | 1 µM[2] |
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a 2.5 mg/mL working solution of this compound. For in vivo experiments, it is recommended to prepare the solution fresh on the day of use.[1]
-
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for 1 mL of working solution):
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
2. Cell-Based Colony Formation Assay
This protocol is adapted for HER 14 and MH-85 cell lines to assess the inhibitory effect of this compound on cell proliferation.
-
Materials:
-
HER 14 or MH-85 cells
-
Complete culture medium (e.g., DMEM or α-MEM with 10% FCS)
-
Low-serum medium (e.g., DMEM with 0.5% PCS or α-MEM with 0.2% PCS)
-
Epidermal Growth Factor (EGF)
-
This compound
-
24-well or 10-cm culture plates
-
-
Procedure:
-
Plate HER 14 cells at a density of 200 cells/dish (10-cm dish) or MH-85 cells at 100 cells/well (24-well plate) in complete medium.[3]
-
Allow the cells to attach overnight.
-
Replace the complete medium with a low-serum medium containing 50 ng/mL of EGF.[3]
-
Add increasing concentrations of this compound to the respective wells/dishes. Include a vehicle control (e.g., DMSO).
-
Culture the cells for 10 days, ensuring the medium is changed as required.[3]
-
After the incubation period, fix and stain the colonies (e.g., with crystal violet) and count them to determine the effect of this compound on colony formation.
-
Visualizations
Caption: Mechanism of action of this compound on the EGFR signaling pathway.
References
Validation & Comparative
RG13022: A Comparative Analysis of Efficacy Against Other EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the epidermal growth factor receptor (EGFR) inhibitor RG13022 with other prominent EGFR inhibitors, including first-generation inhibitors Gefitinib and Erlotinib, second-generation inhibitor Lapatinib, and third-generation inhibitor Osimertinib. This analysis is based on publicly available preclinical data to assist researchers in evaluating its potential in oncology drug development.
Executive Summary
This compound is a tyrosine kinase inhibitor that has demonstrated efficacy in preclinical models by inhibiting EGFR autophosphorylation and suppressing tumor growth. This guide presents a comparative overview of its in vitro and in vivo performance against other established EGFR inhibitors, highlighting its mechanism of action and potential therapeutic applications.
In Vitro Efficacy: Inhibition of EGFR Autophosphorylation and Cell Proliferation
This compound has been shown to inhibit the autophosphorylation of the EGF receptor, a critical step in the activation of the EGFR signaling cascade. The half-maximal inhibitory concentration (IC50) for this activity has been reported to be 4 µM in a cell-free assay and 5 µM in HER 14 cells. Furthermore, this compound inhibits colony formation and DNA synthesis in EGF-stimulated HER 14 cells with IC50 values of 1 µM and 3 µM, respectively.
For comparison, a selection of IC50 values for other EGFR inhibitors from various studies is presented in the table below. It is important to note that these values were determined in different cell lines and under various experimental conditions, making direct comparisons challenging.
| Inhibitor | Target/Assay | Cell Line | IC50 | Citation |
| This compound | EGFR Autophosphorylation (cell-free) | - | 4 µM | [1] |
| This compound | EGFR Autophosphorylation | HER 14 | 5 µM | [1] |
| This compound | Colony Formation | HER 14 | 1 µM | [1] |
| This compound | DNA Synthesis | HER 14 | 3 µM | [1] |
| Gefitinib | EGFR Autophosphorylation | Multiple | 26-57 nM | [2] |
| Erlotinib | EGFR Autophosphorylation | Multiple | ~2 nM (cell-free) | [3] |
| Osimertinib | EGFR (T790M mutant) | H1975 | <15 nM | [2] |
| Lapatinib | EGFR Autophosphorylation | HN5 | 170 nM | [2] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical studies in nude mice have demonstrated the in vivo efficacy of this compound. Administration of this compound at a dose of 400 μ g/mouse/day significantly inhibited the growth of MH-85 tumors[1]. This suppression of tumor growth also led to a prolonged lifespan in the tumor-bearing animals[1].
Comparative in vivo efficacy of other EGFR inhibitors from various xenograft models is summarized below. As with the in vitro data, direct comparison is limited by the use of different tumor models, dosing regimens, and administration routes.
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Citation |
| This compound | MH-85 xenograft | 400 µ g/mouse/day | Significant inhibition | [1] |
| Gefitinib | Various NSCLC xenografts | 50-200 mg/kg/day | Dose-dependent inhibition | [2] |
| Erlotinib | Various NSCLC xenografts | 25-100 mg/kg/day | Dose-dependent inhibition | [4] |
| Osimertinib | EGFR-mutant NSCLC xenografts | 1-25 mg/kg/day | Potent inhibition | [2] |
Mechanism of Action and Signaling Pathways
This compound, like other EGFR tyrosine kinase inhibitors (TKIs), functions by competitively binding to the ATP-binding site within the intracellular domain of the EGFR. This action blocks the initiation of the downstream signaling cascades responsible for cell proliferation, survival, and metastasis. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Experimental Protocols
EGFR Autophosphorylation Kinase Assay
This assay is designed to measure the ability of a compound to inhibit the autophosphorylation of the EGFR enzyme.
Caption: EGFR Kinase Assay Workflow.
Protocol:
-
Preparation: Recombinant human EGFR enzyme is incubated with varying concentrations of the test inhibitor (e.g., this compound) in a kinase reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period to allow for phosphorylation.
-
Detection: The level of EGFR autophosphorylation is quantified using methods such as ELISA with a phospho-specific antibody or by Western blot analysis to detect phosphorylated EGFR.
-
Analysis: The data is analyzed to determine the IC50 value, which represents the concentration of the inhibitor required to reduce EGFR autophosphorylation by 50%.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
Caption: MTT Cell Viability Assay Workflow.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the EGFR inhibitor.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
In Vivo Tumor Xenograft Model
This model assesses the in vivo antitumor efficacy of a compound in an animal model.
References
A Comparative Analysis of RG13022 and Gefitinib in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two tyrosine kinase inhibitors, RG13022 and gefitinib, in the context of their application to lung cancer cell lines. While gefitinib is a well-characterized compound with extensive supporting data in this area, information regarding the specific effects of this compound on lung cancer cell lines is limited in publicly available literature. This guide summarizes the existing data for both compounds, highlighting the current knowledge gaps for this compound.
Executive Summary
Both this compound and gefitinib are inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in the signaling pathways that drive the growth and proliferation of cancer cells. Gefitinib has been extensively studied in non-small cell lung cancer (NSCLC) and has established efficacy, particularly in cell lines harboring activating EGFR mutations. It has been shown to induce apoptosis and cause cell cycle arrest at the G1 phase.
Data Presentation
Due to the lack of specific data for this compound in common lung cancer cell lines, a direct quantitative comparison table is not feasible at this time. The following tables summarize the available data for each compound individually.
Table 1: Summary of this compound Performance Data
| Parameter | Cell Line | IC50 Value | Supporting Experimental Data |
| EGFR Autophosphorylation Inhibition | Cell-free assay | 4 µM | Inhibition of the autophosphorylation reaction of the EGF receptor in immunoprecipitates. |
| Colony Formation Inhibition | HER 14 | 1 µM | Suppression of EGF-stimulated colony formation. |
| MH-85 | 7 µM | Suppression of EGF-stimulated colony formation. | |
| DNA Synthesis Inhibition | HER 14 | 3 µM | Inhibition of EGF-stimulated DNA synthesis. |
| MH-85 | 1.5 µM | Inhibition of EGF-stimulated DNA synthesis. | |
| Cell Viability (IC50) | Various Lung Cancer Cell Lines | Not Available | No specific data found. |
| Apoptosis Induction | Various Lung Cancer Cell Lines | Not Available | No specific data found. |
| Cell Cycle Arrest | Various Lung Cancer Cell Lines | Not Available | No specific data found. |
Table 2: Summary of Gefitinib Performance Data in Lung Cancer Cell Lines
| Parameter | Cell Line | IC50 Value | Supporting Experimental Data |
| Cell Viability (IC50) | |||
| A549 (EGFR wild-type) | ~10.04 µM - >10 µM | MTT assay.[1] | |
| NCI-H1975 (EGFR L858R/T790M) | >10 µM | MTT assay. | |
| HCC827 (EGFR exon 19 deletion) | ~0.02 µM - 15.95 µM | MTT assay.[1] | |
| Calu-3 | 0.78 µM | MTT assay. | |
| Apoptosis Induction | |||
| A549 | Dose-dependent increase | Annexin V/PI staining; increased cleaved caspase-3.[2][3] | |
| HCC827 | Significant induction | Annexin V/PI staining.[4] | |
| H322 | Dose-dependent increase | Active caspase-3 detection, Hoechst staining.[3] | |
| Cell Cycle Arrest | |||
| A549 | G0/G1 arrest | Propidium iodide staining and flow cytometry.[5][6] | |
| NCI-H1975 | G0/G1 arrest | Propidium iodide staining and flow cytometry.[5] | |
| BON cells | G0/G1 arrest | Propidium iodide staining and flow cytometry.[7] |
Signaling Pathways
Both this compound and gefitinib target the EGFR signaling pathway. Inhibition of EGFR tyrosine kinase activity blocks downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines and to determine the IC50 values.
-
Cell Seeding: Seed lung cancer cells (e.g., A549, NCI-H1975, HCC827) into 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound or gefitinib in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.1%. Remove the overnight medium from the cells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against drug concentration to calculate the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or gefitinib for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[2]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.[2][10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.[2]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with the test compounds for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C or proceed to the next step.[6][12]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[6][12]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[13]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[5]
Conclusion
Gefitinib is a well-documented EGFR tyrosine kinase inhibitor with demonstrated activity against various lung cancer cell lines, particularly those with activating EGFR mutations. Its effects on cell viability, apoptosis, and cell cycle have been quantitatively assessed, providing a solid foundation for its preclinical and clinical evaluation.
In contrast, while this compound is also an EGFR tyrosine kinase inhibitor, there is a significant lack of publicly available data on its specific performance in lung cancer cell lines. To enable a direct and meaningful comparison with gefitinib, further experimental studies are required to determine the IC50 values of this compound in a panel of NSCLC cell lines and to elucidate its precise effects on apoptosis and cell cycle progression in this context. Such data would be invaluable for the research and drug development community in assessing the potential of this compound as a therapeutic agent for lung cancer.
References
- 1. Preclinical data on the combination of cisplatin and anti-CD70 therapy in non-small cell lung cancer as an excellent match in the era of combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Daidzein Synergizes with Gefitinib to Induce ROS/JNK/c-Jun Activation and Inhibit EGFR-STAT/AKT/ERK Pathways to enhance Lung Adenocarcinoma cells chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Evaluation of cell apoptosis [bio-protocol.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell cycle analysis [bio-protocol.org]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to the Efficacy of RG13022 and Other EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the epidermal growth factor receptor (EGFR) inhibitor RG13022 with other established EGFR tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, Afatinib, and Osimertinib. The information presented is intended to assist researchers in evaluating the potential of this compound in the context of existing EGFR-targeted therapies.
Introduction to this compound
This compound is a tyrosine kinase inhibitor that has been shown to specifically target the epidermal growth factor receptor. It functions by inhibiting the autophosphorylation of the EGFR, a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival.[1] By blocking this initial activation, this compound effectively curtails the oncogenic signals driven by EGFR.
Performance Comparison
The inhibitory effects of this compound have been quantified in various in vitro assays, providing key metrics for its potency. This section compares the available data for this compound with that of other well-established EGFR inhibitors. It is important to note that direct comparisons are contingent on the specific experimental conditions and cell lines used.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other EGFR inhibitors across different assays. The data highlights the potency of each compound in inhibiting EGFR autophosphorylation, cell proliferation (colony formation), and DNA synthesis.
| Compound | Assay | Cell Line/System | IC50 Value | Citation(s) |
| This compound | EGFR Autophosphorylation | Cell-free | 4 µM | [1] |
| EGFR Autophosphorylation | HER 14 | 5 µM | [1] | |
| Colony Formation | HER 14 | 1 µM | [1] | |
| DNA Synthesis | HER 14 | 3 µM | [1] | |
| Colony Formation | MH-85 | 7 µM | [1] | |
| DNA Synthesis | MH-85 | 1.5 µM | [1] | |
| EGFR Kinase Inhibition | HT-22 | 1 µM | ||
| Gefitinib | EGFR Autophosphorylation | NR6wtEGFR | 26-57 nM | [2] |
| Cell Viability | PC-9 | 13.06 nM | [3] | |
| Cell Viability | HCC827 | 77.26 nM | [3] | |
| Erlotinib | EGFR Kinase Inhibition | Cell-free | 2 nM | [4][5] |
| EGFR Autophosphorylation | HNS cells | 20 nM | [5] | |
| Cell Viability | PC9 | 30 nM | [6] | |
| Afatinib | EGFR Kinase Inhibition (wt) | Cell-free | 0.5 nM | [7][8] |
| EGFR Kinase Inhibition (L858R) | Cell-free | 0.4 nM | [7][8] | |
| Cell Viability | PC-9 | 1.3 nM | [9] | |
| Osimertinib | EGFR Kinase Inhibition (L858R) | Cell-free | 12 nM | |
| EGFR Kinase Inhibition (L858R/T790M) | Cell-free | 1 nM | ||
| Cell Viability | PC-9 | 23 nM | [9] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the EGFR signaling pathway and the points at which tyrosine kinase inhibitors like this compound exert their effects. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for various signaling proteins. This initiates downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. TKIs, including this compound, competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and thereby blocking these downstream signals.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
EGFR Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of the EGFR in a cell-free or cellular context.
Workflow Diagram
Caption: EGFR Autophosphorylation Assay Workflow.
Protocol:
-
Cell Culture and Lysis (for cellular assay): Culture cells (e.g., HER 14) to 80-90% confluency. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (optional): Immunoprecipitate EGFR from the cell lysates using an anti-EGFR antibody.
-
Kinase Reaction: In a microcentrifuge tube, combine the cell lysate or purified EGFR with varying concentrations of the inhibitor (e.g., this compound).
-
Initiate the kinase reaction by adding a solution containing ATP and incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-tyrosine).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Workflow Diagram
Caption: Colony Formation Assay Workflow.
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells/well in a 6-well plate) to ensure the formation of distinct colonies.
-
Treatment: After allowing the cells to attach overnight, treat them with a range of concentrations of the inhibitor.
-
Incubation: Incubate the plates for 7-14 days, allowing sufficient time for colony formation.
-
Fixation and Staining:
-
Wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution such as 100% methanol or a 4% paraformaldehyde solution.
-
Stain the fixed colonies with a 0.5% crystal violet solution.
-
-
Quantification:
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition to determine the IC50 value.
-
DNA Synthesis Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.
Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Afatinib | BIBW 2992 | EGFR inhibitor | antitumor | TargetMol [targetmol.com]
- 9. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RG13022 and Second-Generation Tyrosine Kinase Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of precision medicine. This guide provides a comprehensive comparison of the novel TKI, RG13022, with established second-generation TKIs, namely dasatinib, nilotinib, and bosutinib. The focus is on the specificity of these inhibitors, supported by available experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative pharmacology of these agents.
Executive Summary
Data Presentation: Kinase Inhibition Profile
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and the three second-generation TKIs against their primary targets and key off-target kinases. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Kinase Target | This compound IC50 (µM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Bosutinib IC50 (nM) |
| EGFR | 4[1] | - | - | - |
| BCR-ABL | - | <1 | 20 | 20 |
| SRC Family Kinases (e.g., SRC, LYN, FYN) | - | 0.5 - 1.1 | >10000 | 1.2 |
| c-KIT | - | 5 | 130 | 94 |
| PDGFRα/β | - | 16/28 | 108/65 | >10000 |
| DDR1 | - | 3.8 | 2.5 | - |
Data for second-generation TKIs is compiled from various sources and represents a general overview of their potency.
Signaling Pathways and Points of Inhibition
To visualize the mechanisms of action of this compound and the second-generation TKIs, the following diagrams illustrate their primary signaling pathways and the points at which these inhibitors exert their effects.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, this section outlines the methodologies for key experiments used in assessing TKI specificity.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound, Dasatinib, Nilotinib, Bosutinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in the appropriate kinase reaction buffer. Include a vehicle control (DMSO) and a positive control (a known potent inhibitor).
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound or vehicle control.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all experimental wells. Plot the luminescence signal against the inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This technique is used to assess the ability of a TKI to inhibit the phosphorylation of its target kinase or downstream substrates within a cellular context.
Materials:
-
Cancer cell lines expressing the target kinase (e.g., A431 for EGFR, K562 for BCR-ABL)
-
Cell culture medium and supplements
-
Test compounds (this compound, Dasatinib, Nilotinib, Bosutinib)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test inhibitors or vehicle control for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing (for total protein): To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the specificity of a tyrosine kinase inhibitor.
References
RG13022 in Xenograft Models: A Comparative Analysis of Anti-Tumor Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor activity of RG13022 in xenograft models against other established EGFR inhibitors. This analysis is supported by available experimental data and detailed methodologies.
This compound is a tyrphostin-class tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR). By inhibiting the autophosphorylation of EGFR, this compound aims to block downstream signaling pathways crucial for tumor cell proliferation and survival. This guide evaluates the preclinical evidence for this compound's efficacy in vivo and compares it with the well-documented anti-tumor effects of other EGFR inhibitors, gefitinib and erlotinib, in similar xenograft models.
Comparative Anti-Tumor Efficacy in Xenograft Models
The available data on the in vivo anti-tumor activity of this compound presents a mixed picture, with some sources indicating tumor growth suppression and others reporting a lack of significant efficacy in xenograft models. In contrast, the anti-tumor effects of the EGFR inhibitors gefitinib and erlotinib are well-established across a range of xenograft studies.
| Drug | Xenograft Model | Cell Line | Key Findings |
| This compound | Squamous Cell Carcinoma | HN5 | No significant influence on tumor growth when administered chronically. This was attributed to rapid in vivo elimination.[1][2][3] |
| General Nude Mouse Model | Not Specified | Suppresses tumor growth and increases the life span of tumor-bearing nude mice.[4] | |
| Gefitinib | Cisplatin-Resistant NSCLC | H358R | Significant tumor growth suppression (52.7% ± 3.1% growth inhibition at day 21).[1] |
| Murine Hepatocellular Carcinoma | H22 | Showed inhibitory effects on tumor growth (Inhibitory Rate: 30-41%).[2] | |
| EGFR Mutant PDX | LG1 | Significantly suppressed tumor growth at a dose of 100 mg/kg.[5] | |
| Erlotinib | Chordoma PDX | Patient-Derived | Significant inhibition of tumor growth (average tumor volume of 411.3 mm³ vs. 1433 mm³ in control after 37 days).[4] |
| NSCLC | NCI-H322M, NCI-H522, Calu-3 | Significantly inhibited tumor growth.[3] | |
| EGFR-Mutant Lung Cancer | HCC827, PC9 | Intermittent high-dose treatment (200 mg/kg every other day) led to rapid and greater tumor shrinkage.[6] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of anti-tumor activity data.
Xenograft Model Establishment and Drug Administration
General Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HN5, H358R, H22, patient-derived cells) are cultured under standard laboratory conditions.
-
Animal Model: Immunodeficient mice, typically athymic nude mice (nu/nu), are used to prevent rejection of the human tumor xenograft.[7][8]
-
Tumor Inoculation: A specific number of cancer cells are suspended in a suitable medium and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.[9][10][11][12][13][14]
-
Drug Administration: Once tumors reach a predetermined size, animals are randomized into control and treatment groups. The investigational drug (e.g., this compound, gefitinib, erlotinib) is administered via a specific route (e.g., intraperitoneal, oral gavage) at a defined dose and schedule. Control groups typically receive the vehicle used to dissolve the drug.
Specific Protocols:
-
This compound: In a study using HN5 xenografts, this compound was administered intraperitoneally at a dose of 20 mg/kg.[1][2][3]
-
Gefitinib: In the H358R xenograft model, gefitinib was administered to evaluate its effect on cisplatin-resistant cells.[1] For the H22 model, a dose of 100 mg/kg was used.[2] In the LG1 PDX model, gefitinib was given at 100 mg/kg.[5]
-
Erlotinib: In the chordoma PDX model, erlotinib was administered to evaluate its efficacy.[4] For NSCLC xenografts, various dosing schedules have been explored, including daily and intermittent high-dose regimens.[3][6]
Signaling Pathway and Mechanism of Action
This compound, like gefitinib and erlotinib, functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks the initiation of downstream signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
Downstream Effects of EGFR Inhibition:
The inhibition of EGFR autophosphorylation by this compound is expected to suppress two major downstream signaling pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway plays a central role in regulating cell proliferation and differentiation.[11][15][16]
-
PI3K-AKT Pathway: This pathway is critical for cell survival, growth, and proliferation.[9][17][18][19][20]
By blocking these pathways, this compound and other EGFR inhibitors aim to induce cell cycle arrest and apoptosis in tumor cells. The in vitro data showing this compound's ability to inhibit colony formation and DNA synthesis supports this mechanism of action.
Conclusion
While in vitro studies demonstrate the potential of this compound as an EGFR inhibitor, the available in vivo data from xenograft models is not consistently robust, with at least one study indicating a lack of efficacy likely due to pharmacokinetic limitations. In contrast, established EGFR inhibitors like gefitinib and erlotinib have a substantial body of evidence from xenograft studies demonstrating their anti-tumor activity across various cancer types.
For this compound to be considered a viable anti-tumor agent for further development, additional preclinical studies in xenograft models are warranted. These studies should focus on optimizing the dosing schedule and formulation to achieve sustained plasma concentrations and should include direct, head-to-head comparisons with other EGFR inhibitors in well-characterized cancer models. Future research should also provide more detailed quantitative data on tumor growth inhibition to allow for a more definitive assessment of its therapeutic potential.
References
- 1. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor this compound - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Phosphatidylinositol 3-Kinase/Akt Signaling Suppresses Tumor Cell Proliferation and Neuroendocrine Marker Expression in GI Carcinoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ERK-MAPK signaling opposes Rho-kinase to promote endothelial cell survival and sprouting during angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-EGFR therapeutic efficacy correlates directly with inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a new EGFR antibody antagonist which exhibits potential biological effects against laryngeal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The PI3K/AKT Pathway Is Activated by HGF in NT2D1 Non-Seminoma Cells and Has a Role in the Modulation of Their Malignant Behavior [mdpi.com]
RG13022 vs. Afatinib: A Comparative Guide to EGFR Inhibition Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the epidermal growth factor receptor (EGFR) inhibitors RG13022 and afatinib. The information presented is based on available experimental data to assist in research and development efforts.
Executive Summary
This compound and afatinib are both inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Afatinib is a well-characterized, second-generation EGFR inhibitor that acts as an irreversible pan-ErbB family blocker, demonstrating high potency against various EGFR mutations. This compound is also a tyrosine kinase inhibitor that specifically inhibits the autophosphorylation of the EGF receptor. Based on available data, afatinib exhibits significantly higher potency in inhibiting EGFR compared to this compound. It is important to note that a direct head-to-head comparative study under the same experimental conditions has not been identified in the public domain.
Data Presentation: Quantitative Inhibition Profiles
The following table summarizes the key characteristics and potency of this compound and afatinib based on available data.
| Feature | This compound | Afatinib |
| Target(s) | EGF Receptor | EGFR (ErbB1), HER2 (ErbB2), HER4 (ErbB4)[1][2] |
| Mechanism of Action | Tyrosine kinase inhibitor; inhibits autophosphorylation of the EGF receptor.[3] | Irreversible covalent inhibitor of the ErbB family of tyrosine kinases.[1][4] |
| Potency (IC50) | 4 µM (inhibition of EGFR autophosphorylation in immunoprecipitates)[3] | 10 nM (against single and double mutant EGFR)[5] |
Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Understanding the methodologies behind the data is critical for interpretation. The following are generalized protocols for key experiments used to characterize EGFR inhibitors.
EGFR Kinase Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.
Objective: To determine the concentration of the inhibitor required to reduce EGFR kinase activity by 50% (IC50).
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Peptide substrate (e.g., a synthetic tyrosine-containing peptide)
-
Test compounds (this compound, afatinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the EGFR enzyme, the peptide substrate, and the test compound to the kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescent detection reagent.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[6][7]
Cell-Based EGFR Phosphorylation Assay
This assay measures the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
Objective: To assess the cellular potency of the inhibitor in blocking ligand-induced EGFR activation.
Materials:
-
Human cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Human epidermal growth factor (EGF)
-
Test compounds (this compound, afatinib)
-
Lysis buffer
-
Antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
Western blot or ELISA reagents
Procedure:
-
Plate A431 cells and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 16-24 hours.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated EGFR and total EGFR using Western blotting or ELISA.
-
Quantify the band intensities or absorbance signals and calculate the concentration of the inhibitor that causes 50% inhibition of EGFR phosphorylation.[1]
Mandatory Visualizations
EGFR Signaling Pathway
Caption: Overview of the EGFR Signaling Pathway.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for Comparing EGFR Inhibitors.
Logical Relationship of Inhibition Profiles
Caption: Key Differences in Inhibition Profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. e-crt.org [e-crt.org]
- 3. researchgate.net [researchgate.net]
- 4. Real-life comparison of the afatinib and first-generation tyrosine kinase inhibitors in nonsmall cell lung cancer harboring EGFR exon 19 deletion: a Turk Oncology Group (TOG) study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Afatinib and gefitinib: a direct comparison - Gridelli - Translational Cancer Research [tcr.amegroups.org]
- 6. rsc.org [rsc.org]
- 7. promega.com.cn [promega.com.cn]
Comparative Analysis of RG13022 and Alternative EGFR Inhibitors on MAPK and Akt Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosine kinase inhibitor RG13022 and other commercially available epidermal growth factor receptor (EGFR) inhibitors. The focus is on their downstream effects on the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, crucial mediators of cell proliferation, survival, and differentiation. While direct quantitative data on the downstream signaling effects of this compound is limited in publicly available literature, this guide compiles available information and presents a comparison based on its mechanism of action and data from alternative EGFR inhibitors.
Introduction to this compound and Downstream Signaling
This compound is a tyrphostin derivative that functions as a tyrosine kinase inhibitor, with a notable inhibitory effect on the autophosphorylation of the EGF receptor. By targeting EGFR, this compound is expected to modulate the activity of two primary downstream signaling cascades:
-
The MAPK/ERK Pathway: This pathway, consisting of a cascade of protein kinases including Ras, Raf, MEK, and ERK, plays a central role in regulating cell proliferation, differentiation, and survival.
-
The PI3K/Akt Pathway: This pathway is critical for cell survival, growth, and metabolism. Akt, a serine/threonine kinase, is a key node in this pathway, and its activation is dependent on PI3K.
Inhibition of EGFR autophosphorylation by this compound is anticipated to lead to a reduction in the phosphorylation and activation of key proteins in both the MAPK and Akt pathways, such as ERK and Akt, respectively.
Comparative Data on Downstream Pathway Inhibition
For a comprehensive comparison, the following tables summarize the effects of other well-characterized EGFR inhibitors on the phosphorylation of key downstream targets in the MAPK and Akt pathways. This data is derived from various studies and is presented to offer a perspective on the expected range of activity for an EGFR inhibitor.
Table 1: Effect of EGFR Inhibitors on ERK Phosphorylation (p-ERK)
| Compound | Cell Line | Concentration | Inhibition of p-ERK | Reference |
| This compound | A431, N87 | Not specified | Affects MAP2 kinase immunoreactivity, but does not prevent EGF-induced mobility shift. | |
| Gefitinib | HCC827-GR | 0-1 µM | Dose-dependent decrease in p-ERK | N/A |
| Erlotinib | PC9 | 1 µM | Initial decrease, followed by a rebound in p-ERK after 24-48 hours. | N/A |
| Afatinib | T24 | 0, 1, 5, 10, 20 µM | Dose-dependent decrease in p-ERK1/2. | |
| Osimertinib | PC-9/BRc1 | 100 nM | Incomplete inhibition of p-ERK. | N/A |
Table 2: Effect of EGFR Inhibitors on Akt Phosphorylation (p-Akt)
| Compound | Cell Line | Concentration | Inhibition of p-Akt | Reference |
| This compound | - | - | Data not available | - |
| Gefitinib | MDA-MB-231 | 10 µM | No significant change in p-Akt (S473). | N/A |
| Erlotinib | A549 EGFR -/- | Not specified | Reduced elevated p-Akt levels. | N/A |
| Afatinib | T24 | 0, 1, 5, 10, 20 µM | Dose-dependent decrease in p-Akt. | |
| Osimertinib | PC-9/BRc1 | 100 nM | Partial inhibition of p-Akt. | N/A |
Experimental Protocols
Western Blot Analysis of ERK and Akt Phosphorylation
This protocol outlines the general steps for assessing the phosphorylation status of ERK and Akt in response to treatment with an EGFR inhibitor.
1. Cell Culture and Treatment:
-
Plate cells (e.g., A431, PC9, or other relevant cancer cell lines) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat cells with varying concentrations of the EGFR inhibitor (e.g., this compound, gefitinib) for a specified time (e.g., 1, 4, 24 hours). Include a vehicle-treated control.
-
For experiments investigating ligand-stimulated signaling, add EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) before harvesting.
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK1/2) and phosphorylated Akt (p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.
-
Re-probe the membrane with primary antibodies for total ERK1/2 and total Akt.
6. Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
Visualizations
Caption: Simplified MAPK and Akt signaling pathways downstream of EGFR.
Caption: Experimental workflow for evaluating EGFR inhibitor effects.
Caption: Logical comparison of this compound and alternative inhibitors.
A Comparative Analysis of RG13022 and Osimertinib in the Context of Resistant EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against Epidermal Growth Factor Receptor (EGFR) mutations has revolutionized the treatment of non-small cell lung cancer (NSCLC). However, the emergence of resistance mutations remains a significant clinical challenge. This guide provides a comparative overview of two EGFR inhibitors: RG13022, a tyrphostin tyrosine kinase inhibitor, and osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI). While osimertinib is a well-established therapeutic agent with extensive data on its efficacy against resistant EGFR mutations, public information on the specific activity of this compound against these mutations is limited. This comparison, therefore, highlights the known characteristics of both compounds and underscores the data gaps for this compound.
Data Presentation: A Head-to-Head Look at a Molecular Level
The following tables summarize the available quantitative data for this compound and osimertinib, focusing on their inhibitory activities.
Table 1: Comparative Inhibitory Activity (IC50)
| Compound | Target | IC50 | Cell Line/Assay Condition |
| This compound | EGFR Autophosphorylation | 4 µM | Cell-free immunoprecipitates[1][2] |
| EGF-stimulated Cell Proliferation (Colony Formation) | 1 µM | HER 14 cells[1] | |
| EGF-stimulated DNA Synthesis | 3 µM | HER 14 cells[1] | |
| Osimertinib | EGFR (L858R/T790M) | <1 nM | Biochemical assay |
| EGFR (Exon 19 deletion/T790M) | <1 nM | Biochemical assay | |
| Wild-type EGFR | 2-15 nM | Biochemical assay | |
| H1975 cells (L858R/T790M) | 16 nM | Cell-based assay | |
| PC-9 (Exon 19 deletion) | 1 nM | Cell-based assay |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Dosing | Outcome |
| This compound | Nude mice with tumor xenografts | - | Suppresses tumor growth and increases life span[1] |
| Osimertinib | NSCLC xenograft models (T790M-positive) | 1-5 mg/kg daily | Significant tumor regression |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize EGFR inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., this compound or osimertinib) and a vehicle control for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Western Blot Analysis for EGFR Phosphorylation
This technique is used to determine the inhibitory effect of a compound on EGFR signaling.
-
Cell Treatment: Treat cancer cells with the test compound for a specified time, followed by stimulation with EGF.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding complex biological processes and experimental designs.
Caption: EGFR Signaling Pathway and Points of Inhibition.
Caption: Typical Experimental Workflow for EGFR Inhibitor Characterization.
Caption: Evolution of EGFR Mutations and TKI Resistance.
Conclusion
Osimertinib is a highly potent and selective third-generation EGFR TKI with well-documented efficacy against both sensitizing and T790M resistance mutations in NSCLC. In contrast, this compound is a less characterized EGFR inhibitor. While it demonstrates activity against EGFR autophosphorylation and cancer cell proliferation in preclinical models, there is a significant lack of publicly available data regarding its efficacy against specific, clinically relevant EGFR resistance mutations such as T790M and C797S.
For researchers and drug development professionals, this comparative guide highlights the importance of comprehensive molecular profiling of investigational compounds against a panel of resistance mutations. While this compound may hold some potential as a general EGFR inhibitor, its role in the landscape of resistant EGFR-mutated cancers remains to be elucidated. Future studies are imperative to determine if this compound or similar tyrphostin-based inhibitors can be optimized to effectively target the evolving spectrum of EGFR resistance mutations.
References
Validating the Reproducibility of RG13022 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings for RG13022, a tyrphostin derivative and potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. The objective is to validate the reproducibility of its initial findings by examining subsequent research and comparing its performance with other well-established EGFR inhibitors, gefitinib (a first-generation inhibitor) and osimertinib (a third-generation inhibitor). This guide synthesizes experimental data, details key methodologies, and visualizes relevant pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data for this compound and its comparators, gefitinib and osimertinib, focusing on their inhibitory concentrations (IC50) against EGFR and cancer cell lines.
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| This compound | EGFR Autophosphorylation | In vitro | 4 µM | [1][2] |
| HER 14 Colony Formation | HER 14 | 1 µM | [1][2] | |
| HER 14 DNA Synthesis | HER 14 | 3 µM | [1][2] | |
| MH-85 Colony Formation | MH-85 | 7 µM | [2] | |
| MH-85 DNA Synthesis | MH-85 | 1.5 µM | [2] | |
| HT-22 Cell Viability | HT-22 | 1 µM | [3] | |
| HN5 DNA Synthesis | HN5 | 11 µM | [4][5] | |
| Gefitinib | EGFR Autophosphorylation (Tyr1173) | NR6wtEGFR | 37 nM | [6] |
| EGFR Autophosphorylation (Tyr992) | NR6wtEGFR | 37 nM | [6] | |
| Cell Growth | MCF10A | 20 nM | [6] | |
| Akt Phosphorylation | Low-EGFR expressing cells | 220 nM | [6][7] | |
| Cell Viability | PC9 (EGFR exon 19 del) | 0.015 µM | [8] | |
| Cell Viability | H292 (EGFR wild-type) | 0.166 µM | [8] | |
| Osimertinib | Cell Viability | A549 (EGFR wild-type) | ~3 µM | [9][10] |
| Cell Viability | LK2 (EGFR wild-type) | ~3 µM | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and reproduction of scientific findings. Below are protocols for assays commonly used to evaluate the efficacy of EGFR inhibitors.
EGFR Autophosphorylation Assay (In Vitro Kinase Assay)
This assay quantifies the ability of a compound to inhibit the autophosphorylation of the EGFR kinase domain in a cell-free system.
-
Materials: Recombinant human EGFR kinase domain, ATP, kinase reaction buffer, test compounds (e.g., this compound, gefitinib, osimertinib), and a detection system (e.g., ELISA-based with anti-phosphotyrosine antibody or radiometric with [γ-32P]ATP).
-
Procedure:
-
The recombinant EGFR kinase is incubated with varying concentrations of the test compound in a kinase reaction buffer.
-
The phosphorylation reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 30-60 minutes).
-
The reaction is stopped, and the level of EGFR autophosphorylation is quantified using the chosen detection method.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Cell Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials: Cancer cell lines (e.g., A431, PC-9), cell culture medium, fetal bovine serum (FBS), 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The culture medium is replaced with a medium containing various concentrations of the test compound.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined.[8][11]
-
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Materials: Immunocompromised mice (e.g., nude mice), cancer cells, cell culture reagents, test compounds, and vehicle for administration.
-
Procedure:
-
Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group (e.g., intraperitoneally or orally) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
The body weight and general health of the mice are monitored.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., western blotting to assess target inhibition).[12][13][14][15]
-
Mandatory Visualization
EGFR Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and highlights the point of inhibition by tyrosine kinase inhibitors like this compound.
Comparative Experimental Workflow for Evaluating EGFR Inhibitors
This diagram outlines a typical experimental workflow for the preclinical evaluation of EGFR inhibitors, from initial in vitro screening to in vivo efficacy studies.
Reproducibility of this compound Findings
The consistency of this compound's inhibitory effects on EGFR-driven cell proliferation across different studies and cell lines lends credibility to the original findings. However, it is important to note that a study investigating the in vivo pharmacology of this compound found that while it inhibited DNA synthesis in vitro, it did not significantly delay tumor growth in xenograft models.[4][5] This was attributed to its rapid elimination from plasma, highlighting the importance of pharmacokinetic properties in translating in vitro potency to in vivo efficacy.[4][5]
In comparison, gefitinib and osimertinib have undergone extensive preclinical and clinical testing, with their mechanisms of action and efficacy being widely reproduced and documented in numerous independent studies. The wealth of data available for these approved drugs provides a robust benchmark against which to evaluate earlier-stage compounds like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of gefitinib-induced growth inhibition by Marsdenia tenacissima extract in non-small cell lung cancer cells expressing wild or mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EphB4 as a Novel Target for the EGFR-Independent Suppressive Effects of Osimertinib on Cell Cycle Progression in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice | In Vivo [iv.iiarjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Growth inhibition of gastric cancer cell lines by the tyrphostin this compound and its effects on intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of RG13022: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of RG13022, a tyrosine kinase inhibitor.
This compound, also known as Tyrphostin RG-13022, is a chemical compound used in research to inhibit the epidermal growth factor (EGF) receptor. As with any laboratory chemical, understanding its properties and associated hazards is the first step toward safe disposal.
Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The compound is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation. Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations. The following is a general procedural guide for the disposal of this compound waste in a laboratory setting.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.
-
-
Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and "this compound Waste".
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a completed hazardous waste manifest, which includes details about the chemical and its quantity.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This procedural guidance is intended to supplement, not replace, institutional and regulatory requirements. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. By adhering to these procedures, laboratory professionals can ensure a safe working environment and responsible chemical waste management.
Personal protective equipment for handling RG13022
This guide provides crucial, immediate safety and logistical information for researchers, scientists, and drug development professionals handling RG13022. It offers procedural, step-by-step guidance to ensure safe operational handling and disposal of this tyrosine kinase inhibitor.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on information from safety data sheets. Consistent use of this equipment is essential to minimize exposure and ensure laboratory safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from splashes or dust particles of this compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the compound. Gloves should be inspected before use and disposed of properly after handling.[1] |
| Respiratory Protection | NIOSH-approved respirator. | Required to prevent inhalation of dust or aerosols, especially when handling the powdered form.[1][2] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure to this compound.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Wash skin immediately with soap and plenty of water. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols
Handling and Storage of this compound
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[2]
Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work in a designated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Weighing: When weighing the powdered form, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersal of dust.
-
Solution Preparation: To prepare a stock solution, slowly add the powdered this compound to the desired solvent in a fume hood. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated waste as described in the disposal plan. Wash hands thoroughly with soap and water.
Disposal Plan for this compound
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation: Segregate all this compound-contaminated waste, including unused product, empty containers, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels), from other laboratory waste streams.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and any other required hazard information.
-
Collection: Place all contaminated solid waste directly into the designated hazardous waste container. For liquid waste (e.g., unused solutions), use a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.
-
Disposal Request: When the waste container is full or has reached its accumulation time limit, arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Visual Guides
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a general workflow for its safe handling and disposal.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
